Methotrexate dihydrate
Description
Historical Context of Antifolate Research and Methotrexate (B535133) Dihydrate Discovery
The journey to the discovery of methotrexate is rooted in the mid-20th century's burgeoning field of antifolate research. Following the isolation of folic acid, researchers hypothesized that blocking its metabolic action could impede the growth of rapidly proliferating cells, such as those in cancer. caymanchem.com
This line of inquiry first led to the synthesis of aminopterin (B17811) in 1947 by a team of researchers led by Sidney Farber. caymanchem.com Aminopterin, a direct analogue of folic acid, demonstrated the ability to induce remission in children with acute lymphoblastic leukemia, marking a pivotal moment in the history of chemotherapy. caymanchem.comfishersci.ca However, aminopterin proved to be chemically unstable and challenging to synthesize. caymanchem.com
This led to the development of a more stable analogue, amethopterin, which would later be named methotrexate. caymanchem.com Synthesized by Yellapragada Subbarow, methotrexate exhibited a better therapeutic index compared to aminopterin and eventually replaced it in clinical use. caymanchem.com The initial research focused on its anhydrous form, with the dihydrate being a common and stable form for study and use.
Contemporary Research Significance and Scope of Methotrexate Dihydrate Studies
The contemporary research landscape for this compound is vast and multifaceted. Its fundamental role as a competitive inhibitor of dihydrofolate reductase continues to be a central theme in numerous studies. abcam.com This inhibition disrupts the synthesis of DNA, RNA, and proteins, making it a powerful tool in cancer research and for studying cellular proliferation. abcam.comlktlabs.com
Beyond its foundational mechanism, current research explores various facets of this compound, including:
Development of Novel Formulations: Researchers are actively investigating new delivery systems to enhance the efficacy and target specificity of methotrexate. This includes the formulation of methotrexate-loaded nanoparticles and nanocrystals. clinmedjournals.orgresearchgate.net These studies aim to improve bioavailability and reduce systemic side effects.
Metal Complexes: The synthesis and characterization of methotrexate-metal complexes is an emerging area of interest. mdpi.com Studies have explored complexes with metals like zinc, strontium, and magnesium, investigating their unique physicochemical properties and potential for new biological activities. mdpi.com
Characterization of Solvatomorphs: Detailed studies have been conducted to identify and characterize different crystalline forms (solvatomorphs) of methotrexate, including its dihydrate form. srce.hrnih.gov Understanding these different forms is crucial as they can exhibit varying physical properties, such as solubility and dissolution rates, which can impact its behavior in research settings. srce.hrnih.gov
Cytotoxicity Studies: this compound is frequently used as a reference compound in in vitro cytotoxicity assays against various cell lines. mdpi.commdpi.com These studies help in understanding its mechanism of action and in the development of new anticancer agents.
Data from Research Findings
The following tables present a compilation of data from various academic research studies on this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆N₈O₇ | nih.gov |
| Molecular Weight | 490.5 g/mol | nih.gov |
| Melting Point | 185-205°C (decomposes) | fishersci.calktlabs.comchemicalbook.comcookechem.comtcichemicals.com |
| Solubility | Insoluble in water and ethanol. Soluble in dilute HCl and alkaline solutions. | abcam.comlktlabs.comchemicalbook.comtcichemicals.com |
| Appearance | Yellow to orange-brown crystalline powder. | chemicalbook.comcookechem.com |
Table 2: Characterization of Methotrexate Solvatomorphs
| Form | Crystallization Solvent | Description | Source(s) |
| Form I | Acetonitrile/Water | Acetonitrile solvate hydrate | srce.hr |
| Form II | Dimethyl sulfoxide/Water | Trihydrate | srce.hr |
| Form III | Methanol | Partially crystalline | srce.hr |
| Form IV | Water | Trihydrate | srce.hr |
| Form V | Dimethylformamide | Dimethylformamide solvate | srce.hr |
Table 3: Characterization of Methotrexate-Metal Complexes
| Complex | Molecular Formula | Coordination | Source(s) |
| SrMTX | Sr(C₂₀H₂₀N₈O₅)·3H₂O | Monodentate via carboxylate groups | mdpi.com |
| ZnMTX | Zn(C₂₀H₂₀N₈O₅)·H₂O | Monodentate via carboxylate groups | mdpi.com |
| MgMTX | Mg(C₂₀H₂₀N₈O₅)·5H₂O | Monodentate via carboxylate groups | mdpi.com |
| Zn(II) complex | Zn(MTX)₂·4H₂O | Coordination with the metal cation | researchgate.netchalcogen.ro |
Table 4: In Vitro Cytotoxicity of Methotrexate and its Formulations
| Cell Line | Formulation | IC₅₀ Value | Time | Source(s) |
| HTC-116 | Free MTX | 2.3 mM | 12 h | mdpi.com |
| HTC-116 | Free MTX | 0.37 mM | 24 h | mdpi.com |
| HTC-116 | Free MTX | 0.15 mM | 48 h | mdpi.com |
| A-549 | Free MTX | 0.10 mM | 48 h | mdpi.com |
| KB cells | G5(MTX)n | ~30 nM | - | mdpi.com |
| MCF-7 | Free MTX | - | 48 h | researchgate.net |
| MCF-7 | MTX NP@lipid | - | 48 h | researchgate.net |
| MCF-7 | MTX NP@lipid-FA | - | 48 h | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2/t13-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDMGIRZSHAQM-GXKRWWSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133073-73-1 | |
| Record name | L(+)-Amethopterin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Molecular Mechanisms of Action of Methotrexate Dihydrate
Dihydrofolate Reductase (DHFR) Inhibition
The principal target of Methotrexate (B535133) dihydrate is the enzyme Dihydrofolate Reductase (DHFR). nih.gov This enzyme is critical for maintaining the intracellular pool of reduced folates necessary for the synthesis of DNA and RNA. nih.govscbt.com
Methotrexate dihydrate acts as a slow, tight-binding competitive inhibitor of DHFR. proteopedia.orgnih.gov Its molecular structure closely mimics that of the enzyme's natural substrate, 7,8-dihydrofolate (DHF), allowing it to bind to the active site. scbt.comproteopedia.org The affinity of methotrexate for DHFR is approximately 1000 times greater than that of DHF, leading to a practically irreversible inhibition of the enzyme's activity. proteopedia.org
The binding mechanism involves multiple steps and induces conformational changes in the enzyme. researchgate.netnih.gov Studies have determined the equilibrium dissociation constant (KD) for the binding of methotrexate to DHFR to be as low as 9.5 nM. researchgate.netnih.gov This high-affinity interaction is stabilized by strong hydrogen bonding and hydrophobic interactions within the enzyme's active site, effectively blocking substrate access. scbt.com The rigid structure of methotrexate facilitates a precise orientation within the active site, optimizing these binding kinetics. scbt.com
DHFR catalyzes the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF), using NADPH as a cofactor. nih.govnih.gov THF and its derivatives are essential one-carbon donors in a variety of metabolic reactions. nih.gov By competitively inhibiting DHFR, methotrexate effectively halts the regeneration of THF from DHF. proteopedia.org This leads to a severe depletion of the intracellular pool of reduced folates, including THF and its derivatives like 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate. nih.govnih.gov
The depletion of THF cofactors directly impacts the de novo synthesis of nucleotides, which are the building blocks of DNA and RNA. scbt.comresearchgate.net
Pyrimidine (B1678525) Synthesis : The synthesis of thymidylate (dTMP), a crucial component of DNA, is highly dependent on the THF pool. The enzyme thymidylate synthase requires 5,10-methylenetetrahydrofolate as a methyl donor to convert deoxyuridine monophosphate (dUMP) to dTMP. proteopedia.orgresearchgate.net Inhibition of DHFR depletes the 5,10-methylenetetrahydrofolate pool, thereby halting dTMP synthesis and subsequent DNA replication. proteopedia.orgnih.gov
Purine (B94841) Synthesis : THF derivatives, specifically 10-formyltetrahydrofolate, are required for two steps in the de novo purine biosynthesis pathway. reddit.com The inhibition of DHFR leads to a shortage of these essential cofactors, resulting in the suppression of purine synthesis and limiting the availability of adenine (B156593) and guanine (B1146940) nucleotides for DNA and RNA synthesis. nih.govcreative-biolabs.com
This dual blockade of both purine and pyrimidine synthesis pathways underlies the potent antiproliferative effects of methotrexate, as rapidly dividing cells are highly dependent on these processes. proteopedia.org
Inhibition of Other Folate-Dependent Enzymes by this compound and its Polyglutamates
Within the cell, methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthase. researchgate.net These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity against other folate-dependent enzymes, broadening the metabolic impact of the compound. nih.govnih.gov
Methotrexate and its polyglutamates can inhibit Thymidylate Synthase (TYMS), the enzyme directly responsible for dTMP synthesis. Methotrexate monoglutamate (MTX-Glu1) acts as an uncompetitive inhibitor of TYMS. researchgate.netnih.gov In contrast, the polyglutamated derivatives are significantly more potent, noncompetitive inhibitors of the enzyme. researchgate.netnih.gov The inhibitory potency increases with the number of glutamate (B1630785) residues. researchgate.netnih.gov Furthermore, the accumulation of DHF polyglutamates, a direct consequence of DHFR inhibition, also contributes to the direct enzymatic inhibition of TYMS. nih.gov
| Inhibitor | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|
| Methotrexate (MTX-Glu1) | Uncompetitive | 13 µM |
| MTX-Glu2 | Noncompetitive | 0.17 µM |
| MTX-Glu3 | Noncompetitive | Not specified, between 0.17 and 0.047 µM |
| MTX-Glu4 | Noncompetitive | Not specified, between 0.17 and 0.047 µM |
| MTX-Glu5 | Noncompetitive | 0.047 µM |
Data sourced from studies on TYMS purified from MCF-7 human breast cancer cells. researchgate.netnih.gov
Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) is a folate-dependent enzyme in the de novo purine synthesis pathway. researchgate.netnih.gov Inhibition of this enzyme leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP). nih.govresearchgate.net While methotrexate monoglutamate is a weak competitive inhibitor of AICART, its polyglutamated forms are substantially more potent. nih.gov The inhibitory capacity increases approximately tenfold with the addition of each glutamate residue up to the pentaglutamate form. nih.gov
| Inhibitor | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|
| Methotrexate (MTX-Glu1) | Competitive | 143 µM |
| MTX-Glu2 | Competitive | 14.1 µM |
| MTX-Glu3 | Competitive | 1.5 µM |
| MTX-Glu4 | Competitive | 0.18 µM |
| MTX-Glu5 | Competitive | 0.04 µM |
Data sourced from studies on AICART purified from MCF-7 human breast cancer cells. nih.gov
Glycinamide (B1583983) Ribonucleotide Transformylase (GART/ATIC)
This compound, particularly in its polyglutamated form, also targets and inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in the de novo purine synthesis pathway. nih.govjrheum.orgresearchgate.net ATIC catalyzes the final two steps in the formation of inosine (B1671953) monophosphate (IMP), a precursor to adenosine (B11128) and guanine. The inhibition of ATIC by methotrexate polyglutamates leads to the intracellular accumulation of AICAR. youtube.comnih.gov This accumulation, in turn, competitively inhibits adenosine deaminase and AMP deaminase, leading to an increase in intracellular and extracellular adenosine concentrations. nih.govnih.gov Adenosine is a potent anti-inflammatory mediator, and its increased levels are thought to contribute significantly to the anti-inflammatory effects of methotrexate. patsnap.com The polyglutamated forms of methotrexate exhibit a greater binding affinity for ATIC compared to the parent drug. nih.gov
Methylenetetrahydrofolate Reductase (MTHFR)
While methotrexate does not directly inhibit methylenetetrahydrofolate reductase (MTHFR), this enzyme plays a significant role in folate metabolism and can influence the efficacy and toxicity of methotrexate therapy. nih.gov MTHFR is a key enzyme in the folate cycle, catalyzing the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. frontiersin.orgnih.gov This reaction is crucial for the regulation of intracellular folate pools and is essential for the processes of DNA synthesis and methylation. nih.gov
Genetic polymorphisms in the MTHFR gene, such as the C677T and A1298C variants, can lead to reduced enzyme activity. nih.govnih.gov Individuals with these polymorphisms may have altered folate metabolism, which can impact the cellular response to methotrexate. nih.gov For instance, reduced MTHFR activity can lead to an accumulation of 5,10-methylenetetrahydrofolate and a depletion of 5-methyltetrahydrofolate, which may enhance the antifolate effects of methotrexate and potentially increase the risk of toxicity. nih.gov Studies have shown associations between MTHFR polymorphisms and increased risk of methotrexate-induced toxicities, such as liver damage and mucosal inflammation. frontiersin.orgnih.gov
| MTHFR Polymorphism | Effect on Enzyme Activity | Potential Clinical Implication with Methotrexate Therapy |
|---|---|---|
| C677T (rs1801133) | Reduced | Increased risk of liver toxicity and mucosal damage nih.gov |
| A1298C (rs1801131) | Reduced | May influence methotrexate metabolism and toxicity nih.gov |
Amido Phosphoribosyltransferase
This compound also exerts an inhibitory effect on amido phosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). nih.govnih.gov This enzyme catalyzes the first committed step in the de novo purine biosynthesis pathway, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine. wikipedia.org By inhibiting this crucial initial step, methotrexate effectively curtails the entire purine synthesis cascade, leading to a depletion of the purine nucleotides necessary for DNA and RNA synthesis. nih.gov This inhibition contributes to the antiproliferative effects of the drug. nih.gov
Intracellular Polyglutamylation of this compound:
The therapeutic efficacy of this compound is significantly enhanced through its intracellular conversion to methotrexate polyglutamates (MTX-PGs). tandfonline.com This process involves the sequential addition of glutamate residues to the parent drug molecule. mdpi.com
Role of Folylpolyglutamate Synthetase (FPGS)
The conversion of methotrexate to its polyglutamated forms is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.govoup.com FPGS facilitates the addition of several glutamate moieties to methotrexate, forming a series of MTX-PGs with varying chain lengths (typically MTX-PG2 to MTX-PG7). plos.orgnih.gov The activity of FPGS is a critical determinant of intracellular methotrexate accumulation and retention. nih.govsemanticscholar.org Low FPGS activity has been associated with reduced polyglutamylation and, consequently, resistance to methotrexate therapy. nih.govbmj.com Conversely, higher FPGS activity leads to greater accumulation of MTX-PGs, enhancing the drug's therapeutic effect. mdpi.com
Influence on Intracellular Retention and Enhanced Enzyme Inhibition
Polyglutamylation significantly prolongs the intracellular half-life of methotrexate. tandfonline.comaacrjournals.org While the parent methotrexate molecule can be readily transported out of the cell, the longer-chain MTX-PGs are poor substrates for cellular efflux pumps. oup.com This increased intracellular retention ensures a sustained inhibition of target enzymes. semanticscholar.orgjci.org
Furthermore, MTX-PGs are more potent inhibitors of key enzymes in the folate pathway, including DHFR and ATIC, compared to methotrexate itself. nih.govaacrjournals.org The addition of glutamate residues increases the binding affinity of the molecule to these enzymes, leading to more profound and sustained inhibition of purine and pyrimidine synthesis. aacrjournals.orgnih.gov Studies have shown a correlation between higher concentrations of long-chain MTX-PGs (MTX-PG3 and longer) and improved clinical efficacy. nih.govnih.govamsterdamumc.nl
| Methotrexate Form | Intracellular Retention | Enzyme Inhibition Potency |
|---|---|---|
| Methotrexate (Monoglutamate) | Low | Standard |
| Methotrexate Polyglutamates (MTX-PGs) | High | Enhanced |
Reversal of Polyglutamylation by Gamma-Glutamyl Hydrolase (GGH)
The process of polyglutamylation is reversible and is counteracted by the enzyme gamma-glutamyl hydrolase (GGH). nih.govaacrjournals.org GGH is a lysosomal enzyme that cleaves the terminal glutamate residues from MTX-PGs, converting them back to shorter-chain forms and ultimately to the parent methotrexate molecule. nih.govnih.govuniprot.org This deconjugation process facilitates the efflux of methotrexate from the cell, thereby reducing its intracellular concentration and therapeutic effect. aacrjournals.orgnih.gov
The balance between the activities of FPGS and GGH is a critical determinant of the steady-state levels of intracellular MTX-PGs. aacrjournals.orgnih.gov An increased ratio of GGH to FPGS activity can lead to lower accumulation of long-chain MTX-PGs and is a recognized mechanism of methotrexate resistance. aacrjournals.orgnih.gov Overexpression of GGH has been associated with decreased intracellular MTX-PG levels and reduced cytotoxicity. nih.govuni.luresearchgate.net
Adenosine Pathway Modulation by this compound:
The anti-inflammatory effects of this compound are significantly mediated through its influence on the adenosine pathway. hopkinsarthritis.orgclinexprheumatol.org This mechanism involves an increase in the extracellular concentration of adenosine, a potent endogenous anti-inflammatory agent. researchgate.netnih.gov
This compound enhances extracellular adenosine levels through a multi-step intracellular process. Once transported into the cell, it is converted to methotrexate polyglutamates. researchgate.net These polyglutamated forms of methotrexate inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. clinexprheumatol.orgresearchgate.net This inhibition leads to the intracellular accumulation of AICAR. researchgate.netnih.gov
The accumulated AICAR, in turn, competitively inhibits AMP deaminase, an enzyme that converts AMP to inosine monophosphate. clinexprheumatol.orgnih.gov This inhibition results in an increased intracellular concentration of AMP, which is then released into the extracellular space. clinexprheumatol.org Extracellularly, the enzyme ecto-5'-nucleotidase (CD73) converts the released AMP into adenosine. clinexprheumatol.orgnih.gov Furthermore, methotrexate has been shown to inhibit adenosine deaminase, the enzyme responsible for breaking down adenosine into inosine, thereby contributing to the accumulation of extracellular adenosine. nih.govresearchgate.net
Table 1: Key Enzymes and Molecules in Methotrexate-Mediated Adenosine Release
| Molecule/Enzyme | Role in Adenosine Pathway | Effect of this compound |
| AICAR Transformylase | Involved in de novo purine biosynthesis. | Inhibited by methotrexate polyglutamates. clinexprheumatol.org |
| AICAR | Intermediate in purine biosynthesis. | Intracellular accumulation. researchgate.netnih.gov |
| AMP Deaminase | Converts AMP to IMP. | Competitively inhibited by AICAR. clinexprheumatol.orgnih.gov |
| AMP | Precursor to adenosine. | Increased intracellular levels and extracellular release. clinexprheumatol.org |
| Ecto-5'-nucleotidase (CD73) | Converts extracellular AMP to adenosine. | Crucial for methotrexate-induced adenosine production. nih.gov |
| Adenosine Deaminase | Degrades adenosine to inosine. | Inhibited, leading to increased adenosine levels. nih.govresearchgate.net |
The anti-inflammatory actions of the increased extracellular adenosine are mediated through its interaction with specific G-protein coupled adenosine receptors on the surface of various immune cells. researchgate.net The primary receptors involved in these anti-inflammatory effects are the A2A and A3 adenosine receptors. nih.govelifesciences.orgnih.gov Activation of the A2A receptor, in particular, is a significant contributor to the suppression of inflammation by methotrexate. nih.gov
Studies have shown that in certain inflammatory models, the anti-inflammatory effects of methotrexate are abolished in mice lacking the A2A receptor. nih.gov The A2B receptor has also been implicated in mediating some of the effects of adenosine. nih.gov Upon binding to these receptors, a cascade of intracellular signaling events is initiated, which ultimately leads to a dampening of the inflammatory response. For instance, A2A receptor signaling can inhibit the production of pro-inflammatory mediators and suppress the functions of neutrophils, macrophages, and lymphocytes. clinexprheumatol.orgnih.gov
The stimulation of adenosine receptors by the increased levels of adenosine results in a broad range of immunomodulatory effects. Adenosine, acting through its receptors, can suppress the inflammatory functions of neutrophils, macrophage/monocytes, dendritic cells, and lymphocytes. clinexprheumatol.org
Specifically, adenosine has been shown to:
Inhibit superoxide (B77818) anion generation in neutrophils. nih.gov
Reduce the adhesion and recruitment of neutrophils to inflammatory sites. nih.gov
Promote the transition of macrophages to an anti-inflammatory phenotype. nih.gov
Inhibit T-cell activation. researchgate.net
These effects collectively contribute to the resolution of inflammation and the modulation of the immune response observed with this compound therapy.
Modulation of Inflammatory and Immune Cellular Processes:
Beyond the adenosine pathway, this compound directly and indirectly influences various cellular processes central to inflammation and immunity.
This compound has been demonstrated to modulate the production of various cytokines. It can suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β. nih.govnih.govdovepress.com The suppression of TNF-α activity may be partly related to the release of adenosine and the subsequent inhibition of nuclear factor-κB (NF-κB) activation. nih.gov
Conversely, methotrexate treatment has been associated with an increase in the number of T-cells expressing the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This shift in the cytokine balance from a pro-inflammatory to a more anti-inflammatory profile is a key aspect of its therapeutic effect.
Table 2: Effects of this compound on Key Cytokines
| Cytokine | Type | Effect of this compound | Reference |
| TNF-α | Pro-inflammatory | Suppression of activity. | nih.gov |
| IL-6 | Pro-inflammatory | Suppression of production. | nih.gov |
| IL-1β | Pro-inflammatory | Inhibition of production. | bohrium.com |
| IL-10 | Anti-inflammatory | Increased expression in T-cells. | nih.gov |
| IFN-γ | Pro-inflammatory | Inhibition of production. | bohrium.com |
| IL-4 | Anti-inflammatory | Inhibition of production. | bohrium.com |
This compound can induce the generation of reactive oxygen species (ROS), which plays a role in its immunosuppressive effects. nih.govnih.gov The production of ROS by methotrexate is important for inducing growth arrest (cytostasis) in monocytes and cell death (apoptosis) in activated T-cells. nih.govnih.gov This increased oxidative stress is thought to be a significant mechanism contributing to its therapeutic efficacy. nih.gov
Furthermore, methotrexate has been shown to induce apoptosis in activated T-lymphocytes, which are often hyperproliferative in inflammatory conditions. nih.govfrontiersin.orgkyushu-u.ac.jp The susceptibility of activated T-cells to methotrexate-induced apoptosis may be a crucial factor in its beneficial effects in T-cell-mediated inflammatory diseases. nih.gov The induction of apoptosis is mediated, at least in part, by the activation of the Jun N-terminal kinase (JNK) signaling pathway. nih.govjhrlmc.com
Suppression of High Mobility Group Box 1 (HMGB1) Alarmin
Methotrexate has been identified as a direct binding protein for the High Mobility Group Box 1 (HMGB1) protein, a critical alarmin involved in inflammation. nih.govplos.orgelsevierpure.com Studies have demonstrated that methotrexate can directly interact with HMGB1, and this binding has significant anti-inflammatory consequences. nih.govelsevierpure.com
A T7 phage display screen identified that methotrexate binds to a region of HMGB1 spanning from potassium-86 to valine-175. nih.govplos.org Further characterization using surface plasmon resonance (SPR) analysis revealed two independent binding sites with dissociation constants (KD) of 0.50 ± 0.03 µM and 0.24 ± 0.01 µM. elsevierpure.com
Crucially, this interaction impedes the association between HMGB1 and its receptor, the Receptor for Advanced Glycation Endproducts (RAGE). nih.govplos.org By binding to the RAGE-binding region within HMGB1, methotrexate effectively inhibits the HMGB1/RAGE signaling axis at both molecular and cellular levels. nih.govplos.orgelsevierpure.com This inhibitory action has been shown to suppress the release of tumor necrosis factor-alpha (TNF-α) and reduce the mitogenic activity in murine macrophage-like cells (RAW 264.7) that is typically elicited by RAGE stimulation. nih.govplos.org
Furthermore, in clinical settings, studies on synovial tissues from rheumatoid arthritis (RA) patients have shown that treatment with methotrexate for at least six months leads to a reduction in HMGB1 expression. nih.gov Downregulation of HMGB1 in these tissues is associated with a decrease in the expression of matrix metalloproteinase-2 (MMP-2) and MMP-13, suggesting that by suppressing HMGB1, methotrexate may slow the progression of RA. nih.gov
Table 1: Interaction between Methotrexate and HMGB1
| Parameter | Finding | Source |
|---|---|---|
| Binding Target | High Mobility Group Box 1 (HMGB1) protein | nih.govplos.orgelsevierpure.com |
| Binding Region | K86-V175 of HMGB1 | nih.govplos.org |
| Binding Affinity (KD) | Site 1: 0.50 ± 0.03 µM; Site 2: 0.24 ± 0.01 µM | elsevierpure.com |
| Primary Mechanism | Inhibition of HMGB1/RAGE interaction | nih.govplos.org |
| Cellular Effect | Inhibition of TNF-α release and mitogenic activity in macrophages | plos.orgelsevierpure.com |
| Clinical Observation (RA) | Reduced HMGB1 expression in synovial tissue after treatment | nih.gov |
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production and Related Enzymes (e.g., mPGES-1, COX-2)
Methotrexate exerts anti-inflammatory effects by modulating the production of prostaglandins, key mediators of inflammation. Specifically, it has been shown to inhibit the production of Prostaglandin E2 (PGE2). In studies using cultured human rheumatoid synoviocytes, methotrexate decreased interleukin-1 beta (IL-1β) induced PGE2 production in a dose-dependent manner. nih.gov This inhibitory effect on PGE2 release is considered a component of its anti-inflammatory action. nih.gov
The mechanism behind this inhibition appears to be complex. While methotrexate effectively reduces PGE2 production, it does not seem to affect the mRNA expression of the key enzymes in prostaglandin synthesis, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), in IL-1β stimulated synoviocytes. nih.gov However, other research conducted on whole blood from rheumatoid arthritis patients treated with methotrexate revealed a preferential inhibition of COX-2 activity. nih.govdocumentsdelivered.com Assays showed that PGE2 production in lipopolysaccharide (LPS)-stimulated whole blood from patients on methotrexate (10.11 +/- 2.42 ng/ml) was significantly lower than in blood from normal donors (37.7 +/- 4.36 ng/ml). nih.govdocumentsdelivered.com Interestingly, in vitro assays showed no direct action of methotrexate on the activity of either COX enzyme. nih.govdocumentsdelivered.com This suggests that the anti-inflammatory action of low-dose methotrexate is partly mediated by a serum factor induced by the drug or one of its metabolites, which then preferentially inhibits COX-2 activity. nih.govdocumentsdelivered.comresearchgate.net
In a different preclinical model, the intraperitoneal administration of methotrexate in rats was found to significantly increase jejunal PGE2 formation, which may play a role in certain side effects. nih.gov This highlights the context-dependent effects of the compound on prostaglandin synthesis.
Reduction of Synovial Metalloproteinase (MMP) Production and Stimulation of their Inhibitors (TIMPs)
Methotrexate therapy influences the balance between matrix metalloproteinases (MMPs), enzymes responsible for extracellular matrix degradation, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). In a prospective study involving synovial biopsies from arthritis patients, methotrexate treatment for 3-4 months resulted in a significant decrease in synovial collagenase (a type of MMP) gene expression. nih.gov However, the gene expression levels of TIMP-1 and stromelysin (another MMP) were not altered by the therapy, suggesting a selective effect. nih.gov The study concluded that this is likely an indirect effect resulting from changes in the synovial cytokine environment rather than a direct action on gene expression. nih.gov
Conversely, another study found that peripheral blood mononuclear cells (PBMNCs) from RA patients who responded well to methotrexate treatment exhibited a significantly enhanced ex vivo production of TIMP-1. nih.gov This increased TIMP-1 secretion was associated with an enhanced synthesis of interleukin-6 (IL-6). nih.gov In contrast, PBMNCs from patients who did not respond to the therapy showed a marked reduction in both TIMP-1 and IL-6 secretion. nih.gov
In a preclinical model of sepsis-associated lung damage, methotrexate treatment was able to reduce the MMP-2/TIMP-2 ratio, demonstrating a regulatory effect on tissue remodeling processes. mdpi.com In the SCID mouse model for human RA, treatment with methotrexate also significantly ameliorated cartilage destruction and reduced the invasion of synovial fibroblasts into cartilage. researchgate.net
Table 2: Effect of Methotrexate on MMPs and TIMPs
| Molecule | Effect | Study Context | Source |
|---|---|---|---|
| Collagenase (MMP) | Decreased gene expression | Synovial biopsies from arthritis patients | nih.gov |
| Stromelysin (MMP) | No change in gene expression | Synovial biopsies from arthritis patients | nih.gov |
| TIMP-1 | No change in gene expression | Synovial biopsies from arthritis patients | nih.gov |
| TIMP-1 | Enhanced ex vivo production | PBMNCs from RA patient responders | nih.gov |
| MMP-2/TIMP-2 Ratio | Reduced | Preclinical sepsis model | mdpi.com |
Immunoregulatory Effects on Lymphocytes (T-cell proliferation, B-cell function) and Macrophages (activation) in Preclinical Models
Methotrexate profoundly impacts the function of key immune cells, including lymphocytes and macrophages.
B-Cells: Methotrexate directly affects the B-cell compartment. researchgate.netnih.gov Therapy with methotrexate is associated with a significant decrease in the number of circulating transitional B-cells, which are early-stage B-cells. researchgate.netnih.gov It also leads to lower serum immunoglobulin levels in patients. nih.gov In murine B-cell maturation models, methotrexate was shown to reduce the number of antibody-forming cells and IgM production. nih.gov This suppression of humoral immunity is thought to be primarily due to the impairment of purine biosynthesis. nih.gov
Macrophages: Methotrexate modulates macrophage activation and function. In preclinical rat models, a single high dose of methotrexate was shown to impair the accumulation of macrophages at sites of tissue injury and reduce the number of resident alveolar macrophages. northwestern.edu However, in vitro phagocytic activity was not impaired in the remaining macrophages. northwestern.edu Other studies have found that methotrexate can reprogram macrophages towards a state of tolerance to lipopolysaccharide (LPS). nih.gov It also has the potential to attenuate the proinflammatory responses of macrophages. dovepress.com In some contexts, methotrexate treatment can lead to a shift from the pro-inflammatory M1 macrophage phenotype to the anti-inflammatory M2 phenotype, which is involved in tissue repair. biorxiv.org
Inhibition of the Jak-STAT Pathway
A significant mechanism underlying the anti-inflammatory and immunosuppressive effects of low-dose methotrexate is the suppression of the Janus kinase-signal transducer and activator of transcription (Jak-STAT) pathway. h1.conih.govnih.gov This pathway is crucial for transducing signals from multiple pro-inflammatory cytokines. h1.conih.govplos.org
Studies using various cell models have identified methotrexate as a potent suppressor of STAT activation. h1.conih.govplos.orgplos.org In human Hodgkin lymphoma cells, which have a constitutively active Jak-STAT pathway, methotrexate was shown to reduce the phosphorylation of JAK1 and JAK2 at high concentrations. plos.orgplos.org It also reduced the phosphorylation of STAT1, STAT3, and STAT5. plos.org
Furthermore, in human erythroleukemia (HEL) cells, which carry the activating JAK2 V617F mutation, methotrexate significantly reduces the phosphorylation of STAT5 and STAT3 at most drug concentrations. nih.govplos.org This suppression of Jak-STAT signaling by methotrexate is comparable to the effects of the JAK1/2 inhibitor ruxolitinib (B1666119) and occurs independently of its effects on dihydrofolate reductase (DHFR). h1.conih.gov This inhibition of a central inflammatory signaling pathway is likely a principal mechanism for the anti-inflammatory and immunosuppressive action of low-dose methotrexate. h1.conih.govnih.gov
Table 3: Methotrexate Inhibition of Jak-STAT Pathway Components
| Cell Line | Pathway Component | Effect | Source |
|---|---|---|---|
| Human HDLM-2 | ppJAK1, ppJAK2 | Reduced at high concentrations | plos.org |
| Human HDLM-2 | pSTAT1, pSTAT3, pSTAT5 | Reduced | plos.org |
| Human HEL (JAK2 V617F) | pSTAT5, pSTAT3 | Significantly reduced | nih.govplos.org |
| Drosophila Kc167 | STAT-dependent transcription | Suppressed | plos.org |
Epigenetic Modulation Studies
Impact on DNA Methylation Processes
Methotrexate can exert its therapeutic effects by modulating epigenetic processes, specifically DNA methylation. manchester.ac.uk As an antifolate, methotrexate can affect one-carbon metabolism, which is essential for providing the methyl groups required for DNA methylation. frontiersin.org
Studies have shown that methotrexate treatment can alter the DNA methylation landscape in immune cells. In patients with juvenile idiopathic arthritis, the DNA methylation profile of CD4+ T cells was significantly different in those receiving methotrexate compared to those who were not, suggesting that a regulatory mechanism of the drug includes the modulation of DNA methylation in these cells. frontiersin.org
A key finding is the ability of methotrexate to restore the function of regulatory T-cells (Treg cells) in rheumatoid arthritis patients. nih.gov This restoration of suppressive function is associated with a significant reduction in the methylation of the FOXP3 upstream enhancer. nih.gov This demethylation leads to increased expression of the FoxP3 protein, a critical transcription factor for Treg function, and subsequently, increased expression of CTLA-4. nih.gov
Furthermore, differential DNA methylation patterns have been investigated as potential biomarkers for predicting patient response to methotrexate. nih.govcreakyjoints.org Studies have identified specific CpG sites where methylation changes at 4 weeks post-treatment are associated with clinical response by 6 months. nih.gov Lower levels of global DNA methylation at baseline have also been associated with a better response to methotrexate, suggesting that pre-existing epigenetic patterns could influence therapeutic outcomes. nih.govcreakyjoints.org
Potential Effects on Histone Modification
Emerging research indicates that the therapeutic effects of methotrexate may extend beyond its well-established role as a dihydrofolate reductase inhibitor and involve the epigenetic modulation of gene expression through alterations in histone modifications. These modifications, including acetylation and methylation, are critical for regulating chromatin structure and gene accessibility. Evidence suggests that methotrexate can influence these processes, thereby affecting various cellular functions.
One of the notable epigenetic functions of methotrexate is its ability to inhibit histone deacetylase (HDAC) activity. nih.gov Structurally, methotrexate shares similarities with some HDAC inhibitors (HDACi), and molecular modeling has shown that it can dock into the active site of HDACs. nih.govaacrjournals.org This inhibition of HDAC activity by methotrexate leads to an increase in the global acetylation of histones, particularly histone H3. nih.govaacrjournals.org By preventing the removal of acetyl groups from histone proteins, methotrexate promotes a more open chromatin structure, which can lead to the reactivation of tumor suppressor genes. nih.gov Specifically, studies have demonstrated that methotrexate can inhibit the activity of immunoprecipitated HDAC1 and HDAC2 without affecting their protein levels. nih.gov
In addition to its impact on histone acetylation, methotrexate has also been shown to influence histone methylation, another key epigenetic marker. In a study on methionine-addicted osteosarcoma cells, treatment with methotrexate resulted in a significant increase in the levels of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and histone H3 lysine 27 trimethylation (H3K27me3). nih.gov These specific histone marks are generally associated with gene repression and condensed chromatin. The modulation of these methylation markers by methotrexate was linked to the arrest of cell proliferation in these cancer cells. nih.gov
The epigenetic effects of methotrexate are not limited to cancer cells. In the context of rheumatoid arthritis, methotrexate treatment has been associated with changes in DNA methylation patterns, which are often intertwined with histone modifications in regulating gene expression. nih.govfrontiersin.org While the direct interplay between methotrexate-induced DNA methylation changes and histone modifications in autoimmune diseases is an area of ongoing research, it highlights the broader epigenetic impact of the compound.
The following table summarizes key research findings on the effects of methotrexate on histone modification:
| Study Focus | Cell Type(s) | Histone Modification Affected | Observed Effect | Reference(s) |
| HDAC Inhibition | Human cancer cells | Global histone H3 acetylation | Increased acetylation | nih.gov |
| HDAC Inhibition | Human cancer cells | - | Inhibition of HDAC1/2 activity | nih.gov |
| Histone Methylation | Methionine-addicted osteosarcoma cells | H3K9me3 and H3K27me3 | Increased methylation | nih.gov |
These findings underscore a novel aspect of methotrexate's mechanism of action, suggesting that its therapeutic efficacy in various diseases may be partly attributable to its ability to remodel the epigenetic landscape of cells.
Iii. Cellular Transport and Intracellular Disposition Research of Methotrexate Dihydrate
Membrane Transporters for Methotrexate (B535133) Dihydrate Uptake:
The entry of methotrexate dihydrate into cells is primarily facilitated by three distinct transport systems: the Reduced Folate Carrier 1 (RFC1), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs). These transporters differ in their mechanisms, substrate affinities, and optimal pH conditions, playing varied roles in the uptake of this compound in different tissues and cellular environments.
Reduced Folate Carrier 1 (RFC1/SLC19A1)
The Reduced Folate Carrier 1, encoded by the SLC19A1 gene, is a major transport system for folates and antifolates like methotrexate in mammalian cells. nih.govnih.gov It functions as a bidirectional anion exchanger, operating optimally at a neutral pH of 7.4. plos.org RFC1 is ubiquitously expressed in human tissues and is considered the primary route of methotrexate uptake into cancer cells at physiological pH. nih.govnih.gov The transporter exhibits a higher affinity for reduced folates and methotrexate compared to folic acid. core.ac.uk Studies have shown that the transport of methotrexate via RFC1 is a saturable process. In some cell lines, two components of methotrexate uptake by RFC-1 have been observed: a high-affinity component likely representing intracellular protein binding and a low-affinity component reflecting the saturation of the transporter itself. researchgate.net The affinity of methotrexate for RFC1 has been reported with a dissociation constant (K D) of approximately 4.3 μM. nih.gov
Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another key player in the cellular uptake of this compound. researchgate.net Unlike RFC1, PCFT is a proton-coupled symporter that functions optimally in acidic environments, with a pH optimum of around 5.5. researchgate.netresearchgate.net This pH dependency makes PCFT particularly important for the intestinal absorption of dietary folates and methotrexate, where the microenvironment of the proximal small intestine is acidic. nih.gov Furthermore, the acidic microenvironment often found in solid tumors enhances PCFT activity, making it a potential target for selective drug delivery. nih.gov Methotrexate is a good substrate for PCFT, and its transport via this carrier is electrogenic. researchgate.netnih.gov The influx kinetics for most folates and antifolates via PCFT are in the range of 0.5 to 3 μM at pH 5.5. researchgate.net
Folate Receptors (FRs) / Folate Binding Proteins (α, β)
Folate Receptors (FRs) are high-affinity folate-binding proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor. aacrjournals.org They mediate the cellular uptake of folates and antifolates through a process of receptor-mediated endocytosis. aacrjournals.orgdrugbank.com There are two main isoforms, FRα and FRβ, which share a high degree of sequence identity. core.ac.ukaacrjournals.org FRs exhibit a much higher affinity for folic acid (K d ≈ 1-10 nM) than for methotrexate (K d ≈ 10-300 nM). core.ac.uknih.gov While RFC1 is the primary route of methotrexate transport, FRs can become a significant pathway in certain cancer cells that overexpress these receptors. core.ac.uk FRα is frequently overexpressed in various carcinomas, while FRβ is found on activated macrophages. nih.govaacrjournals.org The lower affinity of methotrexate for FRs compared to folic acid is a critical factor in its transport dynamics via this pathway. aacrjournals.org
| Transporter | Gene | Mechanism | Optimal pH | Methotrexate Affinity (K d /K m ) |
| Reduced Folate Carrier 1 (RFC1) | SLC19A1 | Bidirectional Anion Exchange | 7.4 | ~4.3 μM (K D ) |
| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Proton-Coupled Symport | ~5.5 | 0.5 - 3 μM (K m ) |
| Folate Receptors (FRα, FRβ) | - | Receptor-Mediated Endocytosis | Neutral | 10 - 300 nM (K d ) |
Efflux Mechanisms of this compound:
The intracellular concentration of this compound is also regulated by active efflux mechanisms, which pump the drug out of the cell. This process is primarily mediated by members of the ATP-Binding Cassette (ABC) superfamily of transporters, including the Multidrug Resistance-Associated Proteins (MRPs). These efflux pumps play a significant role in methotrexate resistance.
ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCC1-5, ABCG1)
Several members of the ABC transporter family have been implicated in the efflux of methotrexate.
ABCB1 (P-glycoprotein): This transporter is known to be involved in the efflux of a wide range of xenobiotics. Polymorphisms in the ABCB1 gene can influence P-glycoprotein expression and function, potentially affecting methotrexate efflux and contributing to interindividual differences in drug response and toxicity. tandfonline.comekb.eg
ABCC1, ABCC2, ABCC3, ABCC4, and ABCC5 (MRP1-5): These transporters are well-documented to actively transport methotrexate out of cells. researchgate.netoup.com The transport is ATP-dependent. drugbank.com Notably, these transporters primarily efflux the monoglutamate form of methotrexate, while the polyglutamated forms are poor substrates, leading to their intracellular retention. aacrjournals.orgdrugbank.com ABCC4, for instance, transports methotrexate with a low affinity (K m of 0.22 ± 0.01 mM) but high capacity (V max of 0.24 ± 0.05 nmol/mg/min). aacrjournals.org
ABCG1: Recent studies have identified ABCG1 as a transporter that accelerates methotrexate efflux. nih.gov Upregulation of ABCG1 has been associated with methotrexate resistance in acute lymphoblastic leukemia cells by reducing the intracellular accumulation of both methotrexate and its polyglutamated metabolites. nih.govdntb.gov.ua
Multidrug Resistance-Associated Proteins (MRP)
The Multidrug Resistance-Associated Proteins (MRPs) are a subfamily of the ABC transporters that play a crucial role in the efflux of methotrexate. MRP1, MRP2, MRP3, and MRP4 have all been shown to be components of the energy-dependent efflux system for methotrexate. aacrjournals.orgoup.com These transporters exhibit a preference for the monoglutamate form of methotrexate, and the addition of even a single glutamate (B1630785) residue significantly diminishes transport. aacrjournals.orgdrugbank.com This selectivity for the parent compound is a key factor in the intracellular accumulation of active methotrexate polyglutamates. The transport of methotrexate by MRPs is a low-affinity, high-capacity process. aacrjournals.orgdrugbank.com For example, MRP3 transports methotrexate, and this transport is abolished by polyglutamylation. drugbank.comaacrjournals.org
| Efflux Pump | Gene Family | Specific Transporters | Role in this compound Transport |
| ABC Transporters | ATP-Binding Cassette | ABCB1, ABCC1-5, ABCG1 | Active efflux of monoglutamated methotrexate, contributing to drug resistance. |
| Multidrug Resistance-Associated Proteins (MRP) | ATP-Binding Cassette (ABCC subfamily) | MRP1, MRP2, MRP3, MRP4, MRP5 | ATP-dependent efflux of methotrexate monoglutamate, with transport being significantly reduced upon polyglutamylation. |
Intracellular Metabolic Fate in Research Models:
Within the cell, this compound undergoes metabolic transformation into several derivatives. Key among these are 7-hydroxymethotrexate and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). Research into these metabolic pathways provides insight into the compound's intracellular activity and disposition.
The primary pathway for the formation of 7-hydroxymethotrexate (7-OH-MTX) from methotrexate is through hepatic metabolism. nih.gov In hepatocytes, the enzyme aldehyde oxidase is responsible for the conversion of methotrexate to 7-OH-MTX. nih.gov This metabolite is less water-soluble than its parent compound. pfizermedical.com
Research using cultured rat hepatic parenchymal cells has demonstrated that the production of 7-OH-MTX is dependent on both the concentration of extracellular methotrexate and the duration of exposure. nih.gov In these models, the formation of 7-OH-MTX increased as the extracellular methotrexate concentration was raised from 1 to 50 microM over a 24-hour period. nih.gov Notably, the majority of the 7-OH-MTX produced was found in the culture medium rather than accumulated within the cells. nih.gov At a high concentration of 50 microM methotrexate, 7-OH-MTX constituted 7% of the total extracellular methotrexate. nih.gov
Further studies in these rat hepatocytes showed that 7-OH-MTX can be polyglutamated, a process that adds glutamate residues to the molecule, which is a key step in the intracellular retention and activity of methotrexate itself. nih.govnih.gov However, in normal hepatic cells, this process appeared limited, with 7-hydroxymethotrexate diglutamate being formed and accumulated intracellularly, but longer-chain polyglutamates were not observed. nih.gov In contrast, a hepatoma cell line, while having a very limited ability to produce 7-OH-MTX from methotrexate, was efficient at polyglutamylating exogenously supplied 7-OH-MTX into derivatives with three to five glutamate residues. nih.govresearchgate.net
In human liver cytosol, both aldehyde oxidase and xanthine (B1682287) oxidase have been implicated in the catalysis of 7-OH-MTX formation. nih.gov The variability in the rate of this metabolic conversion among individuals suggests possible phenotypic differences in enzyme activity. nih.gov
| Research Model | Key Enzyme(s) | Significant Findings | Reference |
|---|---|---|---|
| Cultured Rat Hepatic Parenchymal Cells | Not specified, but hepatic | Formation of 7-OH-MTX increases with methotrexate concentration (1-50 microM) and time. At 50 microM methotrexate, 7% of the extracellular total was 7-OH-MTX. Forms diglutamate derivatives intracellularly. | nih.gov |
| Human Liver Cytosol | Aldehyde Oxidase, Xanthine Oxidase | Both enzymes catalyze the formation of 7-OH-MTX. | nih.gov |
| Rat Hepatoma Cell Line | Not specified | Limited capacity to form 7-OH-MTX, but readily polyglutamylates it to tri- through pentaglutamate derivatives. | nih.gov |
The metabolite 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) is a cleavage product of methotrexate. nih.gov This conversion involves the hydrolysis of the glutamate moiety from the methotrexate molecule. researchgate.net While this process can occur metabolically within the body, much of the research on DAMPA formation comes from studies involving the therapeutic use of the recombinant bacterial enzyme glucarpidase (also known as carboxypeptidase-G2). researchgate.netnih.govresearchgate.net This enzyme is used clinically to rapidly convert extracellular methotrexate into DAMPA and glutamate, particularly in cases of methotrexate-induced renal dysfunction. nih.govnih.gov
In research settings, the administration of glucarpidase results in the conversion of over 98% of plasma methotrexate to DAMPA. nih.govresearchgate.net Studies in nonhuman primates (rhesus monkeys) were conducted to understand the pharmacokinetics of DAMPA itself. nih.gov In this model, DAMPA was found to be cleared from the plasma rapidly, with a mean terminal half-life of 51 minutes. nih.govmedchemexpress.com This rapid elimination is attributed to significant metabolism, as only 46% of the administered DAMPA was excreted unchanged in the urine. nih.gov
The primary metabolic pathways for DAMPA in this primate model were identified as hydroxylation and glucuronidation, leading to the formation of hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide in both plasma and urine. nih.gov These same metabolites were also identified in plasma from human patients who had received glucarpidase. nih.gov
Further research in cell culture models, specifically the Molt-4 human leukemic cell line, assessed the cytotoxic potential of DAMPA. nih.gov At concentrations up to 100 microM, DAMPA was found to be non-cytotoxic and did not interfere with the cytotoxic effects of the parent compound, methotrexate. nih.govmedchemexpress.com The formation of DAMPA has also been suggested to occur via metabolism by enteric cells. researchgate.net Quantitative assessment of urinary excretion in human patients has suggested that a major portion of DAMPA is derived from the metabolism of methotrexate, beyond any amount present as an impurity in the drug preparation. nih.gov
| Research Model | Conversion Method / Enzyme | Significant Findings | Reference |
|---|---|---|---|
| Nonhuman Primates (Rhesus Monkeys) | Exogenous administration of DAMPA | DAMPA has a mean terminal half-life of 51 minutes. It is metabolized to hydroxy-DAMPA and glucuronide conjugates. 46% is excreted unchanged in urine. | nih.gov |
| Molt-4 Human Leukemic Cell Line | In vitro exposure to DAMPA | DAMPA is not cytotoxic at concentrations up to 100 microM and does not alter methotrexate's cytotoxicity. | nih.govmedchemexpress.com |
| Human Patients | Metabolism / Glucarpidase (Carboxypeptidase-G2) | Urinary excretion data suggests DAMPA is a major metabolic product of methotrexate in humans. Glucarpidase converts >98% of plasma methotrexate to DAMPA. | nih.govnih.gov |
Iv. Mechanisms of Resistance to Methotrexate Dihydrate
Alterations in Cellular Uptake and Retention:
The intracellular concentration of Methotrexate (B535133) dihydrate is a critical determinant of its therapeutic effect. This concentration is governed by a balance between influx, efflux, and intracellular retention mechanisms. Resistance frequently arises from disruptions in this balance.
The primary transporter for Methotrexate dihydrate into mammalian cells is the reduced folate carrier (RFC), encoded by the RFC1 gene (also known as SLC19A1). e-crt.orgnih.govunc.edu Impaired function of this carrier is a common mechanism of resistance. aacrjournals.orgnih.gov A decrease in the uptake of the drug can prevent it from reaching a sufficient intracellular concentration to inhibit its target enzyme effectively. nih.gov
This impairment can result from several alterations:
Decreased Expression: Studies have documented reduced RFC1 mRNA expression in resistant cells. In an analysis of osteosarcoma biopsy samples, decreased RFC expression was observed in 65% of cases, suggesting it is a significant mechanism of intrinsic resistance in this cancer type. aacrjournals.org
Gene Silencing: In methotrexate-resistant leukemia cells, a more than tenfold decrease in RFC-mediated drug uptake was linked to the transcriptional silencing of the RFC1 gene. ashpublications.org
Inactivating Mutations: While mutations that inactivate the RFC protein are a frequent cause of resistance in laboratory cell lines, their clinical relevance in some cancers may be less common. nih.gov A comprehensive screening of 246 pediatric leukemia specimens found that only 1.2% of samples had alterations in the RFC1 gene, suggesting inactivating mutations are not a major factor in childhood leukemia resistance. nih.gov
The critical role of RFC1 is highlighted by studies where its function is restored. For instance, when transport-deficient, methotrexate-resistant human breast cancer cells were transfected with a functional RFC1 gene, they became 250-fold more sensitive to the drug. nih.gov
Table 1: Research Findings on RFC1 Impairment and this compound Resistance
| Cancer Type/Cell Line | Finding | Implication for Resistance | Reference |
|---|---|---|---|
| Osteosarcoma | Decreased RFC mRNA expression in 65% of biopsy samples. | Impaired drug transport may be a key mechanism of intrinsic resistance. | aacrjournals.org |
| Acute Lymphocytic Leukemia (ALL) | Impaired transport is a common mechanism of acquired resistance in relapsed patients. | Reduced drug uptake contributes to treatment failure. | aacrjournals.org |
| CCRF-CEM Leukemia Cells | >10-fold decrease in RFC-mediated uptake associated with transcriptional silencing of the RFC gene. | Epigenetic changes can lead to profound resistance. | ashpublications.org |
| Pediatric Leukemia | Inactivating RFC mutations were rare (1.2% of 246 specimens). | Somatic mutations in the RFC gene are not a common cause of clinical resistance in this group. | nih.gov |
While impaired uptake is one mechanism to lower intracellular drug levels, another is the active removal of the drug from the cell. This is often mediated by ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that function as ATP-dependent efflux pumps. nih.govfrontiersin.org The overexpression of certain ABC transporters can lead to multidrug resistance by decreasing the intracellular concentration of various therapeutic agents, including this compound. e-crt.orgfrontiersin.org
Key ABC transporters implicated in this compound resistance include:
Multidrug Resistance Proteins (MRPs/ABCCs): Several members of the ABCC subfamily, including MRP1 through MRP5, can transport this compound. nih.govnih.gov Overexpression of these transporters confers resistance to antifolates in malignant cells. ashpublications.orgnih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP (ABCG2) is another well-characterized efflux pump that mediates resistance to antifolates. ashpublications.orgnih.gov
ABCG1: More recently, upregulation of ABCG1 has been identified as a mechanism of resistance in acute lymphoblastic leukemia. In resistant cell lines, elevated ABCG1 expression promoted the efflux of this compound, and knocking down the gene significantly slowed this process, re-sensitizing the cells to the drug. frontiersin.org
These transporters can efflux not only the parent this compound compound but also its polyglutamated forms, which are crucial for its retention and activity. nih.gov
Table 2: ABC Transporters Involved in this compound Efflux
| Transporter Family | Specific Member(s) | Role in Resistance | Reference |
|---|---|---|---|
| ABCC (MRP) | MRP1, MRP2, MRP3, MRP4, MRP5 | Overexpression leads to active efflux of methotrexate and its polyglutamates, causing resistance. | ashpublications.orgnih.govnih.gov |
| ABCG | ABCG2 (BCRP) | Functions as an efflux pump for various antifolates, conferring resistance when overexpressed. | ashpublications.orgnih.govmdpi.com |
| ABCG | ABCG1 | Upregulation in ALL cells promotes methotrexate efflux and is required for the resistant phenotype. | frontiersin.org |
Once inside the cell, this compound undergoes polyglutamylation, a metabolic process where additional glutamate (B1630785) residues are added to the molecule. nih.gov This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) and is essential for the drug's efficacy for two main reasons: it traps the drug inside the cell, as the polyanionic forms are poor substrates for efflux pumps, and it enhances the inhibition of target enzymes. nih.govmdpi.com
Consequently, defective polyglutamylation is a major mechanism of both intrinsic and acquired resistance. aacrjournals.orgnih.gov This can be caused by various alterations in the FPGS gene or its expression:
Loss of FPGS Activity: A reduction or complete loss of FPGS activity is a common finding in resistant cells. nih.gov In some leukemia cell lines, resistance was attributed solely to a greater than 95% decrease in FPGS activity. ashpublications.org
Aberrant Splicing: Aberrant pre-mRNA splicing of FPGS can produce non-functional proteins. nih.govsemanticscholar.org One prominent example is the partial retention of intron 8, a splice variant that leads to a dysfunctional FPGS protein and has been associated with diminished drug response in both leukemia and rheumatoid arthritis. nih.govsemanticscholar.org
Mutations and Downregulation: In patients with relapsed acute lymphoblastic leukemia, acquired resistance has been linked to the development of inactivating mutations or the transcriptional downregulation of the FPGS gene during therapy. life-science-alliance.org
Table 3: Impact of FPGS Alterations on this compound Polyglutamylation
| Alteration Type | Specific Example | Consequence | Associated Disease/Model | Reference |
|---|---|---|---|---|
| Decreased Activity | >95% reduction in FPGS catalytic activity. | Drastically reduced polyglutamylation and drug retention. | Leukemia Cell Lines | ashpublications.org |
| Aberrant Splicing | Partial retention of intron 8 (8PR) in pre-mRNA. | Production of a dysfunctional FPGS protein, leading to loss of activity. | Acute Lymphoblastic Leukemia, Rheumatoid Arthritis | nih.govsemanticscholar.org |
| Gene Mutations | Acquired inactivating mutations during therapy. | Loss of FPGS function and failure to accumulate active drug metabolites. | Relapsed Acute Lymphoblastic Leukemia | life-science-alliance.org |
The level of intracellular methotrexate polyglutamates is determined by the balance between their synthesis by FPGS and their breakdown. The enzyme responsible for breakdown is gamma-glutamyl hydrolase (GGH), which removes the glutamate residues, converting the retained polyglutamates back to the monoglutamate form that can be more easily effluxed from the cell. nih.govaacrjournals.org
An increase in GGH activity can therefore lead to resistance by reducing the intracellular concentration of active methotrexate polyglutamates. oup.com Increased GGH expression has been linked to resistance in human sarcoma and rat hepatoma cell lines. nih.govaacrjournals.org However, the role of GGH alone may be insufficient to produce resistance in some contexts. One study found that forcing GGH overexpression in certain cell lines did not confer resistance, suggesting that its impact can be balanced by compensatory changes in folic acid metabolism. nih.govaacrjournals.org
Research indicates that the ratio of GGH to FPGS activity is a more powerful predictor of methotrexate polyglutamylation and subsequent cellular response than the activity of either enzyme alone. nih.gov A study of blast samples from patients with acute leukemia demonstrated a strong inverse correlation between the GGH/FPGS ratio and the accumulation of long-chain methotrexate polyglutamates. nih.gov
Table 4: Correlation of GGH/FPGS Activity Ratio with Methotrexate Polyglutamate (MTX-PG) Levels
| Study Population | Measurement | Correlation Finding | Significance | Reference |
|---|---|---|---|---|
| Acute Leukemia Blasts (n=15) | Ratio of GGH/FPGS activity vs. relative levels of long-chain MTX-PGs. | A linear regression analysis showed a strong inverse correlation (r = 0.81, P < 0.001). | The GGH/FPGS ratio is a better predictor of MTX polyglutamylation than either enzyme's activity alone. | nih.gov |
Target Enzyme Modifications Leading to Resistance:
Beyond altering the intracellular concentration of the drug, resistance can also arise from changes in the drug's molecular target, the enzyme dihydrofolate reductase (DHFR).
This compound is a potent inhibitor of DHFR, an essential enzyme for regenerating tetrahydrofolate, which is required for the synthesis of nucleotides and DNA. nih.gov A well-established mechanism of acquired resistance is an increase in the amount of DHFR protein within the cell, which occurs through the amplification of the DHFR gene. oup.comaacrjournals.org When the target enzyme is overproduced, the standard concentration of the drug is no longer sufficient to achieve complete inhibition, rendering the cell resistant. oup.com
DHFR gene amplification is a common mechanism of resistance observed in numerous laboratory models and clinical samples. aacrjournals.orgoup.com
Clinical Incidence: In a study of patients with relapsed acute lymphoblastic leukemia, 31% were found to have low-level DHFR gene amplification (two to four gene copies). This amplification was directly associated with increased levels of DHFR mRNA and enzyme activity. nih.gov
Genetic Instability: The same study noted a significant correlation between DHFR gene amplification and the presence of mutations in the p53 tumor suppressor gene, suggesting that defective cell cycle control may facilitate gene amplification events. nih.gov
Mechanism of Amplification: The amplified genes can manifest as expanded chromosomal regions known as homogeneously staining regions (HSRs). aacrjournals.orgresearchgate.net
Table 5: Research Findings on DHFR Gene Amplification and this compound Resistance
| Cancer Type/Cell Line | Level of Amplification | Consequence | Associated Findings | Reference |
|---|---|---|---|---|
| Acute Lymphoblastic Leukemia (Relapsed Patients) | Low-level (2-4 copies) in 31% of patients. | Increased DHFR mRNA and enzyme activity. | Correlated with p53 gene mutations. | nih.gov |
| HT29 Colon Cancer Cells | Amplification in response to increasing MTX doses. | Formation of homogeneously staining regions (HSRs). | A primary mechanism of acquired resistance in this model. | aacrjournals.org |
DHFR Point Mutations Resulting in Altered Binding Affinity for this compound
A significant mechanism of acquired resistance to this compound involves point mutations within the DHFR gene. These mutations can lead to conformational changes in the DHFR enzyme's active site, reducing its binding affinity for this compound while preserving its catalytic function for its natural substrate, dihydrofolate. nih.govnih.govaacrjournals.org This decreased affinity means that higher intracellular concentrations of the drug are required to achieve the same level of enzyme inhibition, rendering the standard therapeutic concentrations ineffective.
Research has identified several key mutations that confer resistance. For instance, a single T to A base change at nucleotide 89 in the DHFR gene of Drosophila cells resulted in a substitution of Glutamine for Leucine at residue 30. aacrjournals.org This alteration, located within the hydrophobic cleft of the substrate-binding site, led to a 15-fold increase in the dissociation constant (Kd) and inhibition constant (Ki) for Methotrexate, signifying a substantially reduced binding affinity. aacrjournals.org Similarly, variants of human DHFR, such as F31R/Q35E, have also been shown to exhibit decreased affinity for Methotrexate relative to dihydrofolate. researchgate.net The replacement of a hydrophobic residue like Leucine with a more polar one like Glutamine can increase the energy required for the drug to bind and decrease favorable van der Waals interactions, thus impairing the drug-enzyme interaction. aacrjournals.org
Table 1: Impact of DHFR Point Mutation on Antifolate Binding Affinity in Drosophila Cells
| Enzyme Variant | Antifolate | Fold Increase in Ki/Kd |
|---|---|---|
| S3Mtx (Leu30Gln) | Methotrexate | 15 |
| S3Mtx (Leu30Gln) | Trimethoprim | 15 |
Data derived from studies on a highly drug-resistant Drosophila cell line. aacrjournals.org
Upregulation of DHFR Protein Expression
An increase in the intracellular concentration of the target enzyme, DHFR, is a common and effective mechanism of resistance to this compound. nih.govoaepublish.comnih.gov By overproducing DHFR, cancer cells can effectively titrate out the inhibitory drug, leaving sufficient enzyme activity to maintain the production of tetrahydrofolate and sustain nucleotide synthesis. This upregulation can occur through several distinct molecular processes.
One primary mechanism is the amplification of the DHFR gene. nih.govoaepublish.com Cells under selective pressure from this compound can undergo genomic rearrangements that lead to an increased copy number of the DHFR gene. oaepublish.com This gene amplification directly correlates with higher levels of DHFR mRNA and, consequently, elevated protein levels. oaepublish.comnih.gov For example, in osteosarcoma samples from patients with metastatic or recurrent disease, increased DHFR expression was observed in 62% of cases, a significantly higher frequency than in initial biopsy samples. nih.gov
Another mechanism involves the translational upregulation of DHFR. researchgate.net DHFR protein can regulate its own synthesis by binding to its cognate mRNA and inhibiting translation. This compound, by binding to the DHFR protein, disrupts this autoregulatory feedback loop, leading to the resumption of DHFR mRNA translation and a rapid increase in protein levels. researchgate.net Furthermore, post-transcriptional regulation through mechanisms like RNA editing can also modulate DHFR expression. Adenosine-to-inosine RNA editing in the 3'-untranslated region (3'-UTR) of DHFR, mediated by the ADAR1 enzyme, has been shown to upregulate DHFR expression and enhance resistance to this compound in breast cancer cells. nih.gov Polymorphisms near microRNA binding sites, such as the 829C→T single nucleotide polymorphism (SNP) near the miR-24 binding site in the DHFR 3' UTR, can also lead to DHFR overexpression and a 4-fold increase in resistance.
Table 2: Mechanisms of DHFR Upregulation in this compound Resistance
| Mechanism | Molecular Basis | Consequence |
|---|---|---|
| Gene Amplification | Increased copy number of the DHFR gene. oaepublish.com | Higher DHFR mRNA and protein levels. oaepublish.comnih.gov |
| Translational Upregulation | Methotrexate disrupts DHFR-mediated translational self-inhibition. researchgate.net | Rapid increase in DHFR protein synthesis. researchgate.net |
| Post-Transcriptional Regulation | RNA editing by ADAR1 in the 3'-UTR. nih.gov | Increased DHFR mRNA and protein levels. nih.gov |
| Genetic Polymorphism | SNP near miR-24 binding site in the 3'-UTR. | Stabilized DHFR message, leading to higher mRNA and protein levels. |
Alterations in Other Target Enzymes (e.g., Thymidylate Synthase)
While DHFR is the primary target of this compound, the drug's polyglutamated forms can also inhibit other enzymes within the folate pathway, notably thymidylate synthase (TS). TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Alterations in TS expression or activity can therefore contribute to this compound resistance.
Studies have shown that increased levels of thymidylate synthase can be associated with resistance to antifolates. In some cancer cells, elevated TS expression has been linked to increased expression of the E2F family of transcription factors, which are also known to regulate DHFR transcription. nih.gov This suggests a potential co-regulation of resistance mechanisms. Furthermore, in mouse mammary tumor cells deficient in thymidylate synthase, a slight increase in resistance to Methotrexate was observed, highlighting the enzyme's role in determining the drug's cytotoxicity by modulating the intracellular tetrahydrofolate pool. While direct mutations in TS are a less commonly cited mechanism of Methotrexate resistance compared to DHFR mutations, its upregulation is a recognized factor in the resistance profiles of various cancers to antifolate drugs.
Upregulation of Alternative Metabolic Pathways
Cells resistant to this compound can exhibit metabolic plasticity, upregulating alternative pathways to bypass the drug-induced blockade of folate metabolism. By rerouting metabolic flux, cancer cells can sustain the production of essential molecules for proliferation, such as nucleotides and amino acids, despite the inhibition of DHFR.
Metabolomic analyses of Methotrexate-resistant primary central nervous system lymphoma (PCNSL)-derived cells have revealed significant metabolic reprogramming. oaepublish.com These resistant cells demonstrated enhanced glycolysis, evidenced by increased glucose uptake and lactate (B86563) production, characteristic of the Warburg effect. oaepublish.com This shift can lead to increased ATP production, providing the necessary energy for other resistance mechanisms and cell survival. oaepublish.com Additionally, alterations in other metabolic pathways, including the urea (B33335) cycle, amino acid metabolism, and coenzyme metabolism, have been observed in resistant cell lines. oaepublish.com This suggests a broad metabolic adaptation to the antifolate challenge. The activation of signaling pathways such as PI3K/AKT/mTOR and RAS/MAPK has been specifically implicated in driving these cell type-specific metabolic changes in resistant cells. oaepublish.com
Role of Cell Cycle Regulatory Proteins in Resistance Development (e.g., Cyclin D1, Retinoblastoma Protein)
The regulation of the cell cycle is intricately linked to the metabolic pathways targeted by this compound, and alterations in key cell cycle regulatory proteins can influence cellular sensitivity to the drug. The Retinoblastoma protein (pRb) and Cyclin D1 are two such proteins that play a pivotal role in this process.
The Retinoblastoma protein, a tumor suppressor, functions by binding to and inhibiting the E2F family of transcription factors. nih.gov E2F transcription factors are crucial for the expression of genes required for S-phase entry, including DHFR. nih.govnih.gov When pRb is active (in its hypophosphorylated state), it sequesters E2F, leading to the repression of DHFR transcription. In cells with a deleted or non-functional Rb gene, "free" E2F levels are elevated, resulting in enhanced transcription of its target genes, including DHFR. nih.gov This leads to increased DHFR protein levels and can contribute to intrinsic resistance to this compound. nih.gov
Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (Cdk4/6), is responsible for phosphorylating and inactivating pRb. This inactivation releases E2F to drive cell cycle progression. nih.gov Overexpression of Cyclin D1 can therefore lead to the hyperphosphorylation of pRb, increased E2F activity, and consequently, higher DHFR expression, which can decrease sensitivity to this compound. nih.gov Conversely, the expression of Cyclin D1 itself can be dependent on the presence of a functional Rb protein, suggesting a complex regulatory feedback loop between these key cell cycle components that ultimately impacts the cellular response to antifolate therapy.
V. Synthesis and Derivatization Studies of Methotrexate Dihydrate
Synthetic Methodologies for Methotrexate (B535133) Dihydrate
The total synthesis of methotrexate is a multi-step process that requires the precise construction of its constituent parts. The methodologies have been refined over the years to improve yield and purity.
The pteridine core is the heterocyclic heart of the methotrexate molecule. A common and historically significant route for its construction is the Piper-Montgomery process. This method typically begins with the condensation of 2,4,5,6-tetraaminopyrimidine with a three-carbon electrophile.
One established pathway involves the reaction of 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone in an aqueous solution. nih.gov The reaction is sensitive to pH, with optimal formation of the desired 2,4-diamino-6-hydroxymethylpteridine occurring at a strictly controlled pH of 5.5 ± 0.2. nih.govgoogle.com This intermediate is a crucial building block for the subsequent steps.
To facilitate the coupling with the side chain, the 6-hydroxymethyl group is converted into a more reactive leaving group. This is typically achieved by treating the 2,4-diamino-6-hydroxymethylpteridine with an agent like triphenyldibromophosphorane. This reaction converts the alcohol to a 6-bromomethyl group, yielding the key intermediate, 6-bromomethyl-2,4-diaminopteridine, which is primed for nucleophilic substitution. nih.govnih.gov During this step, the primary amino groups on the pteridine ring can be protected, for instance as phosphazine adducts, to prevent side reactions during the subsequent alkylation step. nih.govnih.gov An alternative approach utilizes microwave-assisted synthesis starting from commercially available 2,4-diamino-6-(hydroxymethyl)pteridine, which has been shown to significantly reduce reaction times and improve yields. researchgate.net
The synthesis of methotrexate involves the attachment of a single L-glutamate residue, which is part of a larger side-chain precursor. This precursor, N-(p-methylaminobenzoyl)-L-glutamic acid, is synthesized separately and then coupled with the pteridine core. The term "sequential attachment of glutamate (B1630785) moieties" in the context of methotrexate's biological activity often refers to the enzymatic addition of further glutamate residues in vivo to form methotrexate polyglutamates (MTX-PGs), a process known as polyglutamation. google.comnih.gov However, the chemical synthesis of the parent drug involves the coupling of a single, pre-formed glutamate-containing side chain.
The key coupling reaction is an SN2 substitution where the secondary amine of the N-(p-methylaminobenzoyl)-L-glutamate diethyl ester acts as a nucleophile, displacing the bromine atom from the 6-bromomethylpteridine intermediate. nih.govalliedacademies.org This step forms the C9-N10 bond, linking the pteridine core to the benzoyl-glutamate side chain. google.com The reaction is typically followed by saponification (hydrolysis) of the glutamate's ethyl esters to yield the dicarboxylic acid form of methotrexate. acs.org
The biological activity of methotrexate is highly dependent on the stereochemistry of the glutamate residue, with the L-isomer being the active form. Therefore, controlling this stereocenter is paramount during synthesis. The predominant and most straightforward approach to achieve this is not through a late-stage asymmetric reaction, but by employing a chiral pool strategy.
This method relies on the use of an enantiomerically pure starting material, specifically L-glutamic acid, to build the side-chain precursor. google.com By starting with ethyl N-(p-methylaminobenzoyl)-L-glutamate, the desired stereochemistry is incorporated into the molecule from the outset. nih.gov This strategy effectively circumvents the need for complex asymmetric synthesis steps or chiral resolutions later in the process, ensuring that the final methotrexate molecule possesses the correct (S)-configuration at the α-carbon of the glutamate moiety. While derivatives have been made using DL-amino acids for exploratory purposes, syntheses intended for therapeutic use consistently rely on the L-glutamate precursor to ensure stereochemical purity. youtube.com
Design and Synthesis of Methotrexate Dihydrate Analogs and Derivatives
To overcome limitations of methotrexate, such as drug resistance and toxicity, extensive research has focused on synthesizing analogs and derivatives with improved pharmacological properties.
Modifications have been explored on all three major components of the methotrexate molecule: the pteridine ring, the p-aminobenzoyl linker, and the glutamate tail. The goal is often to enhance binding affinity for its target enzyme, dihydrofolate reductase (DHFR), or to alter its transport and metabolism. youtube.com
One strategy involves replacing the pteridine core with other heterocyclic systems. For example, 5,8-dideaza analogs have been synthesized, which showed potent in vitro cytotoxic activity on the A549 lung cancer cell line and strong DHFR inhibition. A key advantage of these analogs is their resistance to metabolism by aldehyde oxidase, which avoids the formation of the potentially toxic 7-hydroxymethotrexate metabolite. Another approach is the synthesis of 8-alkyl-7,8-dihydromethotrexate analogues, which were found to be less inhibitory toward DHFR than methotrexate but more inhibitory toward thymidylate synthetase.
Modifications to the glutamate side chain have also been extensively studied. Replacing the L-glutamate moiety with other amino acids or peptide chains has been explored, though this often leads to a decrease in activity, highlighting the importance of the glutamate residue. youtube.com However, inserting a ferrocenyl moiety between the pteroyl and glutamate portions of the molecule has produced derivatives capable of overcoming multidrug resistance barriers in some cancer cell lines. nih.gov
Table 1: Examples of Methotrexate Analogs with Structural Modifications
| Analog Class | Specific Modification | Key Research Finding |
|---|---|---|
| Pteridine Core Analogs | 5,8-Dideaza Analogs | Potent DHFR inhibitors; not metabolized by aldehyde oxidase, avoiding toxic metabolite formation. |
| 8-Alkyl-7,8-dihydro Analogs | Less inhibitory to DHFR but more inhibitory to thymidylate synthetase compared to methotrexate. | |
| Side Chain Analogs | Lysine (B10760008) and Ornithine Derivatives | Lysine derivative showed similar potency to methotrexate in some assays. youtube.com |
| Ferrocenyl Derivatives | Moderate DHFR inhibitors but able to impede proliferation in methotrexate-resistant cell lines. nih.govgoogle.com | |
| γ-COOH Modified Analogs | Derivatives like MTX-N-(idoacetyl)-L-lysine showed varied binding affinity for DHFR from different sources. youtube.com |
To improve targeted delivery and explore novel therapeutic strategies, methotrexate has been conjugated to various macromolecules. Dendrimers, highly branched and monodisperse polymers, have been a particular focus.
Polyamidoamine (PAMAM) dendrimers are often used as scaffolds. Methotrexate can be covalently attached to the surface of these dendrimers through its carboxylic acid groups, forming an amide bond with the primary amine groups on the dendrimer periphery. youtube.com EDC-based coupling is a common method to facilitate this conjugation. youtube.com These dendrimer-methotrexate conjugates can carry a high payload of the drug and can be designed for targeted delivery to cancer cells. For instance, G5 PAMAM dendrimer conjugates have been synthesized to present a multivalent array of methotrexate, demonstrating dual biological activities of DHFR inhibition and folic acid receptor binding. youtube.com
Besides dendrimers, other conjugates have been developed for research and potential therapeutic use. These include antibody-drug conjugates (ADCs), where methotrexate is linked to an antibody that targets a specific antigen on cancer cells. Additionally, prodrugs have been synthesized by conjugating methotrexate to lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) or polymers like polyethylene glycol (PEG). researchgate.net These modifications can improve the drug's solubility and encapsulation efficiency into nanocarriers like liposomes. researchgate.net
Table 2: Examples of Methotrexate Conjugates for Research Applications
| Conjugate Type | Macromolecule/Linker | Synthetic Method | Research Application/Purpose |
|---|---|---|---|
| Dendrimer Conjugates | G5 PAMAM Dendrimer | EDC-based coupling between dendrimer amines and methotrexate carboxyl groups. youtube.com | Cancer cell targeting; multivalency for enhanced receptor binding and drug payload. youtube.com |
| Polyether Dendrimer | Condensation with hydrazide-terminated dendrimers. alliedacademies.org | Development of model multivalent drug carriers with potential tumor cell specificity. alliedacademies.org | |
| Prodrug Conjugates | DSPE (Lipid) | Pre-activation of methotrexate with EDC/NHS followed by conjugation to DSPE-NH2. | To improve solubility and loading efficiency into liposomes. |
| PEG (Polymer) | Conjugation of NH2-PEG to pre-activated methotrexate. researchgate.net | To increase solubility and facilitate formulation in nanocarriers. researchgate.net | |
| Bioconjugates | Antibodies | Regiospecific coupling to antibody functional groups. | Targeted cancer therapy (Antibody-Drug Conjugates). |
Synthesis of Radiolabeled Methotrexate Agents for Imaging Ligand Research
The development of radiolabeled methotrexate (MTX) derivatives has been a significant area of research, aiming to create imaging agents for non-invasive visualization and characterization of tissues with high folate receptor expression or active folate metabolism, such as in various cancers and inflammatory conditions. The synthesis of these agents involves the incorporation of a radionuclide into the methotrexate molecule, either directly or through a chelating agent.
Technetium-99m (99mTc) Labeled Methotrexate:
One of the most commonly used radionuclides for this purpose is Technetium-99m (99mTc) due to its favorable nuclear properties for Single Photon Emission Computed Tomography (SPECT) imaging. The direct labeling of methotrexate with 99mTc typically involves the reduction of pertechnetate (99mTcO4-) in the presence of a reducing agent, such as stannous chloride, which then allows for the formation of a stable complex with methotrexate. The radiochemical purity of the resulting 99mTc-MTX complex is a critical parameter and is often assessed using chromatographic techniques.
Another approach involves the use of a bifunctional chelating agent. For instance, methotrexate can be conjugated to a chelator like mercaptoacetyltriglycine (MAG3), which can then be efficiently labeled with 99mTc. This method can offer greater stability and control over the radiolabeling process.
Fluorine-18 (18F) Labeled Methotrexate:
For Positron Emission Tomography (PET) imaging, which offers higher resolution and sensitivity than SPECT, Fluorine-18 (18F) is a preferred radionuclide. The synthesis of 18F-labeled methotrexate derivatives is more complex and often involves multi-step procedures. One strategy involves the conjugation of a prosthetic group containing 18F to the methotrexate molecule. For example, 2-[18F]fluoropyridine-4-carbohydrazide has been conjugated to the γ-carboxyl group of methotrexate. The synthesis of such a tracer, [18F]-folate-MTX-9, has been reported with a radiochemical yield of over 80% and a radiochemical purity exceeding 97% without the need for high-performance liquid chromatography (HPLC) purification. nih.gov The total synthesis time for these types of tracers is typically around 45 minutes, with a specific activity greater than 11.11 MBq/μmol. nih.gov
Gallium-68 (68Ga) Labeled Methotrexate:
Gallium-68 (68Ga) is another positron-emitting radionuclide that has gained popularity for PET imaging due to its availability from a 68Ge/68Ga generator. The labeling of methotrexate with 68Ga generally requires the use of a bifunctional chelator. Methotrexate is first conjugated to a chelating agent such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The resulting MTX-DOTA conjugate can then be radiolabeled with 68Ga3+ obtained from the generator. mdpi.com Microwave-assisted synthesis has been shown to significantly accelerate the radiolabeling process, allowing for quantitative incorporation of 68Ga within minutes and achieving high specific radioactivity.
Radiolabeled Methotrexate Derivatives for Imaging
| Radionuclide | Imaging Modality | Labeling Strategy | Reported Radiochemical Yield | Reported Radiochemical Purity |
|---|---|---|---|---|
| Technetium-99m (99mTc) | SPECT | Direct labeling (stannous chloride reduction) or Bifunctional chelator (e.g., MAG3) | >95% | High |
| Fluorine-18 (18F) | PET | Prosthetic group conjugation (e.g., 2-[18F]fluoropyridine-4-carbohydrazide) | >80% nih.gov | >97% nih.gov |
| Gallium-68 (68Ga) | PET | Bifunctional chelator (e.g., DOTA) | Quantitative | High |
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs:
The biological activity of methotrexate is intricately linked to its molecular structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for its potent inhibition of dihydrofolate reductase (DHFR) and its transport into cells.
Impact of Pteridine Core Modifications on Biological Activity
The 2,4-diaminopteridine ring is the pharmacophore of methotrexate, responsible for its high-affinity binding to DHFR. Modifications to this core structure have a profound impact on its biological activity.
Resonance Raman spectroscopy studies have revealed that the pteridine ring of methotrexate binds to DHFR in a protonated state. nih.gov This protonation, along with a rearrangement of the pteridine electrons upon binding, is thought to contribute significantly to the high affinity of methotrexate for the enzyme. nih.gov
The development of 5,8-dideaza analogs of methotrexate, where the nitrogen atoms at positions 5 and 8 of the pteridine ring are replaced with carbon atoms, has demonstrated the importance of this heterocyclic system. These analogs were found to be potent inhibitors of DHFR and exhibited strong cytotoxic activity against cancer cell lines. mdpi.com A significant advantage of these modifications is that the resulting compounds were not metabolized to the toxic 7-hydroxymethotrexate, unlike the parent drug. mdpi.com This highlights how modifications to the pteridine core can not only affect enzyme binding but also alter the metabolic fate of the drug.
Role of Glutamate Residues in Enzyme Binding and Cellular Transport
Once inside the cell, methotrexate is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). researchgate.netplos.orgplos.orgnih.gov This process involves the sequential addition of glutamate residues to the γ-carboxyl group of the glutamate moiety. plos.org MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes compared to methotrexate itself. researchgate.nettandfonline.com The addition of multiple glutamate residues increases the negative charge of the molecule, leading to its prolonged intracellular retention as the polyglutamated forms are poor substrates for efflux transporters. researchgate.nettandfonline.com Studies have shown that longer-chain MTX-PGs, such as MTX-Glu4 and MTX-Glu5, are selectively retained within cells and exhibit less dissociable binding to DHFR. nih.gov The process of polyglutamylation is reversible, with the enzyme γ-glutamyl hydrolase (GGH) responsible for removing the glutamate residues. researchgate.netnih.gov
The importance of the glutamate residue is further underscored by studies on analogs where it is modified or replaced. For instance, replacing the γ-carboxyl group with a tetrazole ring, which is an isosteric group with similar acidic properties, resulted in analogs that were more potent inhibitors of the growth of certain leukemia cell lines. researchgate.net This enhanced activity was attributed to more efficient transport into the cells via the reduced folate/MTX carrier. researchgate.net Conversely, the synthesis of L-threo-γ-fluoromethotrexate, an analog with a fluorine atom on the glutamate side chain, resulted in a compound that was not a substrate for FPGS, thus preventing its polyglutamylation. nih.gov
Impact of Glutamate Modification on Methotrexate Activity
| Modification | Effect on Polyglutamylation (FPGS Substrate) | Impact on Biological Activity |
|---|---|---|
| Polyglutamylation (addition of glutamate residues) | - | Increased intracellular retention and enhanced inhibition of DHFR. researchgate.nettandfonline.comnih.gov |
| Replacement of γ-carboxyl with a tetrazole ring | Inhibitor of FPGS researchgate.net | More potent growth inhibition in some cell lines due to enhanced cellular uptake. researchgate.net |
| Introduction of a fluorine atom (L-threo-γ-fluoromethotrexate) | Not a substrate nih.gov | Inhibits DHFR at levels similar to methotrexate but cannot be polyglutamylated. nih.gov |
Influence of Carbonyl Groups and Substitution Patterns on Activity
The amide carbonyl group in the side chain of methotrexate is a critical structural determinant for its biological activity. A study involving the synthesis of an analog where this carbonyl group was replaced by a methylene (CH2) group, named "deoxoaminopterin," demonstrated a dramatic loss of activity. This analog exhibited a 10- to 20-fold lower affinity for both bacterial and mammalian DHFR compared to aminopterin (B17811) and showed no toxicity to murine leukemia cells in culture. nih.gov This finding underscores the essential role of the carbonyl group in the proper orientation and binding of the molecule within the active site of DHFR.
Furthermore, the coordination of metal cations to the carboxylate groups of methotrexate has been shown to endow the molecule with new biological properties. For instance, strontium (Sr), zinc (Zn), or magnesium (Mg) complexes of methotrexate have been synthesized, with the metal coordinating to the carboxylate groups. nih.gov These complexes exhibited altered biological activities, such as influencing the deposition of glycosaminoglycans, without compromising the immunosuppressant properties of methotrexate. nih.gov This indicates that even subtle changes in the substitution pattern and coordination chemistry of the carboxyl groups can modulate the biological profile of the drug.
Vi. Structural and Computational Research on Methotrexate Dihydrate
Molecular Modeling and Simulation:
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of methotrexate (B535133). researchgate.netnih.gov These computational methods allow for a detailed investigation of the molecule's geometry, bonding characteristics, and vibrational frequencies. researchgate.netnih.gov DFT studies, often employing basis sets like 6-31G(d), help in understanding the intricate details of the molecule's electronic properties which are fundamental to its biological activity. researchgate.netnih.gov
A key aspect of these analyses is the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial as they indicate the molecule's propensity to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.net For methotrexate, these calculations have shown that charge transfer occurs within the molecule, a characteristic that is vital for its interaction with its biological target, dihydrofolate reductase (DHFR). researchgate.netnih.gov
Furthermore, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to complement experimental findings by predicting the molecule's electronic absorption spectra. researchgate.net These theoretical studies provide a deeper understanding of the electronic transitions occurring within the methotrexate molecule. The insights gained from DFT and TD-DFT are valuable for explaining the structural and electronic factors that govern the therapeutic action of methotrexate. researchgate.netnih.gov Halogenated derivatives of methotrexate have also been studied using DFT to optimize their structures and analyze changes in charge distribution and dipole moments, which in turn affect their binding affinity to DHFR. nih.gov
Table 1: Key Findings from DFT Analysis of Methotrexate
| Parameter | Significance | Typical Findings for Methotrexate |
| Optimized Geometry | Provides the most stable three-dimensional structure of the molecule. | Essential for understanding how the molecule fits into the active site of its target enzyme. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the molecule. | A smaller gap suggests higher reactivity. Charge transfer is observed within the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. | Helps in understanding intermolecular interactions, such as those with the DHFR enzyme. |
| Vibrational Frequencies | Correlate with experimental FT-IR and FT-Raman spectra to confirm structural features. | Confirms aspects like ring modes, steric repulsion, and conjugation within the molecule. researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orglibretexts.org In the context of methotrexate and its analogs, QSAR studies aim to identify the key molecular features and physicochemical properties that determine their inhibitory potency against dihydrofolate reductase (DHFR). researchgate.net
These studies typically involve a dataset of methotrexate derivatives with their corresponding biological activities, often expressed as the half-maximal inhibitory concentration (IC50). Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These descriptors can be categorized into different types, such as constitutional, topological, geometrical, and quantum-chemical.
Several statistical methods are employed to build the QSAR models, including:
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables.
Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships.
Genetic Algorithms (GA) and Simulated Annealing (SA): Optimization algorithms used for selecting the most relevant descriptors to be included in the QSAR model.
A study on 31 methotrexate derivatives found that a combination of a Genetic Algorithm and an Artificial Neural Network (GA-ANN) provided the best predictive model. This research identified several descriptors as being significant for the biological activity of these compounds. Another QSAR study focusing on the transport of methotrexate and its analogs by the rat multispecific resistance-associated protein 2 (rMrp2) identified the octanol/water partition coefficient, hydrophobicity, and negative charge as important factors for binding affinity. nih.gov Furthermore, a 3D-QSAR model highlighted a pharmacophore consisting of two hydrophobes, two aromatic rings, and a negative ionizable group as critical for predicting binding affinity. nih.gov
Table 2: Examples of Descriptors Used in Methotrexate QSAR Studies
| Descriptor Type | Example | Relevance to Biological Activity |
| Physicochemical | Octanol/water partition coefficient (logP) | Relates to the hydrophobicity of the molecule, influencing its transport and binding. nih.gov |
| Electronic | Negative Charge | Important for electrostatic interactions with the target protein. nih.gov |
| Topological | DP02, RDF140u, ESPm10x | These descriptors encode information about the molecular structure and connectivity, which can influence binding. |
| 3D-Pharmacophore | Hydrophobes, Aromatic Rings, Negative Ionizable Group | Defines the spatial arrangement of key features necessary for binding to the target. nih.gov |
Advanced In Silico Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In the context of methotrexate, virtual screening is employed to discover novel inhibitors of its target, dihydrofolate reductase (DHFR). dntb.gov.uamdpi.com This approach is more time and cost-effective than traditional high-throughput screening.
The primary methods used in virtual screening for DHFR inhibitors include:
Pharmacophore-based screening: This method uses a 3D arrangement of essential molecular features (pharmacophore) that are necessary for biological activity. A pharmacophore model can be generated based on the structure of known active ligands or the target's binding site. nih.gov This model is then used as a 3D query to filter large compound databases, such as the ZINC database, to find molecules that match the pharmacophoric features. nih.govfrontiersin.org
Molecular docking: This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov It involves placing the ligand in the binding site of the protein in various conformations and orientations and scoring them based on their binding affinity. nih.gov Docking studies have been used to screen for new DHFR inhibitors and to understand the binding modes of methotrexate and its analogs. nih.govmdpi.com
In one study, a combination of pharmacophore modeling and molecular docking was used to screen for novel, non-classical DHFR inhibitors, leading to the identification of two compounds with activity against melanoma cell lines. nih.gov Another study utilized QSAR-based virtual screening on a library of methotrexate and phototrexate derivatives to identify potent inhibitors of DHFR. dntb.gov.uaresearchgate.net
Table 3: Virtual Screening Hits for DHFR Inhibition
| Compound ID | Screening Method | Key Findings |
| Compounds 09, 27, 41, 68, 74, 85, 99, 180 | QSAR-based virtual screening | Exhibited pIC50 values ranging from 5.85 to 7.20 and binding scores from -11.6 to -11.0 kcal/mol. dntb.gov.ua |
| Compounds C1 and C2 | Pharmacophore modeling and molecular docking | Showed activity against B16 and A375 melanoma cell lines, with C2 being more potent than methotrexate at equivalent concentrations. nih.gov |
| Halogenated Methotrexate Derivatives (M5, M6, M8, M10, M13, M14) | Molecular Docking | Showed better binding affinity and interaction with the target protein compared to the parent methotrexate. nih.gov |
Key applications of deep learning in this area include:
Predicting ADMET Properties: Deep learning models, such as message-passing neural networks (MPNN), can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. dntb.gov.uanih.gov This is crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process.
QSAR Modeling: Deep learning can be used to develop more sophisticated QSAR models that can capture complex, non-linear relationships between chemical structures and biological activities. dntb.gov.uaresearchgate.net These models can lead to more accurate predictions of the potency of new compounds.
Binding Affinity Prediction: Predicting the binding affinity between a ligand and its target is a major challenge in drug discovery. arxiv.orgsemanticscholar.org Deep learning models, such as convolutional neural networks (CNNs), are being developed to predict drug-target binding affinity (DTA) directly from the sequence or structural information of the drug and the target protein. nih.govarxiv.org These models have shown promise in outperforming traditional methods. For instance, the DeepDTA model uses CNNs to learn representations of drugs and protein sequences to predict binding affinities. arxiv.org
A recent study combined QSAR-based virtual screening with deep learning-based ADMET prediction to identify promising methotrexate and phototrexate derivatives with potent anticancer activity. dntb.gov.uaresearchgate.netnih.gov The use of deep learning in this context allows for a more comprehensive in silico evaluation of drug candidates before they are synthesized and tested in the lab.
Vii. Advanced Research Methodologies and Preclinical Models for Methotrexate Dihydrate Studies
In Vitro Cellular and Biochemical Models
In vitro models are fundamental tools for dissecting the cellular and molecular effects of methotrexate (B535133) dihydrate in a controlled environment. They allow for detailed mechanistic investigations into its pharmacodynamics.
Cultured cell lines are indispensable for studying the biological effects of methotrexate. Cancer cell lines, such as those from leukemia, breast cancer, and lung cancer, are routinely used to investigate the compound's cytotoxic effects and mechanisms of drug resistance. clinpgx.orgnih.gov For instance, studies on pediatric acute lymphoblastic T cell leukaemia (GKTL) cells have been used to demonstrate dose-dependent cytotoxicity that was not apparent in standard culture medium but became clear when salvage metabolites were depleted. nih.gov Similarly, research on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines has been employed to evaluate the cytotoxic activity of methotrexate, both alone and in combination with other agents or nanoparticle delivery systems. cjmb.orgresearchgate.net
The response to methotrexate can be heterogeneous among different tumor cell lines, which is attributed to variations in drug transport mechanisms (uptake and efflux) and the expression levels of its target enzymes. nih.gov Beyond oncology, subsets of immune cells, such as T lymphocytes, are used to study the anti-inflammatory and immunosuppressive effects of methotrexate, revealing its impact on cell proliferation and activation. nih.gov
The primary mechanism of methotrexate is the inhibition of key enzymes in the folate pathway. clinpgx.org Enzyme activity assays are critical for quantifying this inhibition. The most prominent target is dihydrofolate reductase (DHFR). Assays using recombinant human DHFR measure the enzyme's ability to convert dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction that is inhibited by methotrexate. nih.govportlandpress.comsigmaaldrich.com The activity is often monitored by measuring the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+. oup.com
Methotrexate, particularly in its polyglutamated form, also inhibits other enzymes like thymidylate synthase (TYMS) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICART). clinpgx.orgportlandpress.comdrugbank.com Assays for these enzymes are crucial for understanding the broader impact of methotrexate on nucleotide synthesis. clinpgx.org Commercially available kits provide a standardized platform for screening DHFR inhibitors, using methotrexate as a positive control. windows.netcreativebiomart.net
| Enzyme | Abbreviation | Function in Folate Pathway | Impact of Inhibition |
|---|---|---|---|
| Dihydrofolate Reductase | DHFR | Converts dihydrofolate (DHF) to the active tetrahydrofolate (THF). clinpgx.org | Depletion of THF, disruption of DNA and RNA synthesis. portlandpress.com |
| Thymidylate Synthase | TYMS | Catalyzes the conversion of dUMP to dTMP, a precursor for DNA synthesis. portlandpress.com | Inhibition of pyrimidine (B1678525) synthesis, leading to a "thymineless" state. portlandpress.comnih.gov |
| Aminoimidazole Carboxamide Ribonucleotide Formyltransferase | AICART | A key enzyme in the de novo purine (B94841) synthesis pathway. clinpgx.orgdrugbank.com | Inhibition of purine synthesis, leading to a "purineless" state. nih.gov |
The downstream effect of enzyme inhibition by methotrexate is a reduction in DNA synthesis and, consequently, cell proliferation. cancerresearchuk.org Various assays are employed to quantify these effects. Cell proliferation is commonly measured using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govcjmb.org This assay measures the metabolic activity of viable cells, which correlates with cell number. researchgate.net Studies have shown that the standard MTT assay may underestimate methotrexate's cytotoxicity due to the presence of thymidine (B127349) and hypoxanthine (B114508) in the culture medium, which allows cells to bypass the drug's effects. nih.gov Enzymatically depleting these metabolites from the medium can reveal a more accurate dose-dependent cytotoxicity. nih.gov
DNA synthesis inhibition is directly measured by assessing the incorporation of labeled nucleosides. The tritiated thymidine ([³H]-thymidine) incorporation assay has been a longstanding method. nih.govnih.gov A decrease in the incorporation of [³H]-thymidine into cellular DNA indicates inhibition of DNA synthesis. However, it has been noted that in the presence of methotrexate, thymidine uptake might not be an appropriate measure of proliferation, as the drug can alter intracellular thymidine pools. nih.gov An alternative is to measure the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which can be detected using specific antibodies. oup.com
Methotrexate's cytotoxic effects ultimately lead to cell cycle arrest and programmed cell death (apoptosis). Flow cytometry is a powerful technique used extensively to analyze these phenomena. oup.comnih.gov To analyze the cell cycle, cells are stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and the fluorescence intensity per cell is measured. oup.com This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M). Research has demonstrated that methotrexate exposure causes a significant increase in the proportion of cells in the S-phase, indicating cell cycle arrest at the DNA synthesis stage. oup.comresearchgate.netsemanticscholar.orgtubitak.gov.tr
Apoptosis can be detected by flow cytometry using assays like Annexin V/PI staining. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. cjmb.orgnih.gov Studies have shown that methotrexate induces apoptosis in various cancer cell lines, and this effect can be enhanced when combined with other agents. cjmb.orgnih.gov
Patient-derived organoids (PDOs) are three-dimensional (3D) cultures grown from a patient's tissue that recapitulate the genetic, morphological, and functional characteristics of the original tissue or tumor. nih.govnki.nl This technology represents a significant advancement over traditional 2D cell cultures. Organoid models are increasingly used to study methotrexate's effects in a more clinically relevant context. nih.gov
For example, patient-derived oral mucosa organoids have been established as an in vitro model to study methotrexate-induced toxicity, a common side effect in chemotherapy. nih.govplos.orgeur.nl These models have shown sensitivity to methotrexate and have been used to test rescue strategies. nih.govplos.org In oncology, tumor organoids, or "tumoroids," are being used to predict patient response to chemotherapy. nki.nlnih.govecancer.org Studies on rare cancers, such as small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), have used organoid drug profiling to identify methotrexate as a potent and selective therapy. nih.govnih.gov These models can capture intra-patient tumor heterogeneity and provide a platform for personalized medicine research. nih.gov
Analytical Methodologies for Research Applications of Methotrexate Dihydrate and its Metabolites
Accurate quantification of this compound and its metabolites in biological matrices is essential for preclinical research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard analytical techniques. nih.gov
These methods are used to measure methotrexate and its primary metabolites, including 7-hydroxymethotrexate (7-OH-MTX), 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), and methotrexate polyglutamates (MTXPGs). xjtu.edu.cnnih.gov The choice of method often depends on the required sensitivity and specificity. HPLC with ultraviolet (UV) detection is widely used, with detection wavelengths typically set between 302 and 307 nm. ijpsjournal.comresearchgate.netmedpharmres.comoup.com Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from complex matrices like plasma or serum. researchgate.netoup.com
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for quantifying low concentrations of the drug and its metabolites. nih.govrsc.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. scienceopen.com Various LC-MS/MS methods have been developed for the simultaneous quantification of methotrexate and 7-OH-MTX in human plasma. nih.govobrnutafaza.hrresearchgate.net These methods are crucial for pharmacokinetic studies in research settings.
| Methodology | Principle | Common Detector | Key Research Applications | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on analyte's interaction with a stationary phase. | Ultraviolet (UV), Photodiode Array (PDA) | Quantification in plasma/serum, quality control of pharmaceutical formulations. | nih.govijpsjournal.commedpharmres.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass-based detection of specific parent-product ion transitions. | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | Highly sensitive and specific quantification of methotrexate and its metabolites (7-OH-MTX, DAMPA) in complex biological matrices. | nih.govrsc.orgresearchgate.net |
| Capillary Electrophoresis | Separation based on the differential migration of ions in an electric field. | UV, Fluorescence | Analysis in various biological and environmental samples. | xjtu.edu.cnnih.gov |
| Enzyme Inhibition Assay | Quantification based on the degree of inhibition of a target enzyme (DHFR). | Spectrophotometer (measures NADPH absorbance) | Functional assay to determine active methotrexate concentration. | oup.com |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Visible, Fluorescence, Electrochemical)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of methotrexate and its related compounds. nih.gov Its versatility is enhanced by coupling with various detectors, each offering specific advantages in sensitivity and selectivity.
UV-Visible Detection: This is the most common detection method for methotrexate analysis. The molecule exhibits a maximum absorbance (λmax) at approximately 303 nm, which is frequently used for quantification. jocpr.comresearchgate.net Different studies have reported optimal wavelengths for detection in the range of 302–400 nm. nih.gov HPLC methods with UV detection have been developed and validated for the determination of methotrexate in bulk drug formulations and human plasma. jocpr.commedpharmres.com For instance, one method demonstrated a linear range of 0.5 to 25 μg/mL with a lower limit of quantification (LLOQ) of 0.5 μg/mL in human plasma. medpharmres.com Another study in bulk and tablet dosage forms showed linearity in the concentration range of 8–60 μg/mL. nih.govscienceopen.com
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. Methotrexate's native fluorescence is low, but derivatization techniques can be used to produce highly fluorescent products. scienceopen.com One such method involves post-column photo-oxidative irradiation to yield 2,4-diaminopteridine-6-carboxylic acid, a fluorescent derivative. jocpr.comderpharmachemica.com An HPLC method with fluorescence detection reported a limit of detection (LOD) of 0.9 μg/L and a limit of quantification (LOQ) of 3.0 μg/L for methotrexate. nih.gov
Electrochemical Detection (ECD): ECD offers high sensitivity and is particularly useful for analyzing samples with complex matrices. Ion chromatography coupled with an electrochemical detector has been used for the simultaneous determination of methotrexate and folic acid in human plasma and urine. nih.gov
Interactive Data Table: HPLC Methods for Methotrexate Analysis
| Detection Method | Sample Matrix | Linear Range | LOD | LOQ | Retention Time (min) | Wavelength (nm) |
|---|---|---|---|---|---|---|
| UV-Visible | Human Plasma | 0.5 - 25 µg/mL | - | 0.5 µg/mL | 2.3 | 303 |
| UV-Visible | Bulk and Tablet Dosage Forms | 8 - 60 µg/mL | - | - | 3.28 | - |
| UV-Visible | Bulk Drug and Pharmaceutical Formulations | 50 - 150 µg/mL | - | - | 4.517 | 303 |
| Fluorescence | Wastewater | - | 0.9 µg/L | 3.0 µg/L | - | Ex: 367, Em: 463 |
| UV-Visible | Rat Plasma | - | 4 ng/mL | 5 ng/mL | - | - |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of methotrexate and its metabolites, such as 7-hydroxymethotrexate. rsc.orgnih.gov This method combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.
LC-MS/MS assays are particularly valuable for therapeutic drug monitoring and pharmacokinetic studies due to their high sensitivity and ability to measure low concentrations of the drug. rsc.orgmq.edu.au A sensitive LC-MS/MS method has been developed to measure serum methotrexate in patients with rheumatoid arthritis, demonstrating a lower limit of quantification of 0.1 nmol/L and linearity up to approximately 100 nmol/L. manchester.ac.uknih.gov Another study for the simultaneous quantification of methotrexate and its metabolite 7-hydroxy-methotrexate in human plasma reported a calibration range of 5.0-10000.0 ng/mL. nih.gov The use of multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes enhances the specificity of the analysis. scienceopen.com
Interactive Data Table: LC-MS/MS Methods for Methotrexate Analysis
| Sample Matrix | Analytes | Linear Range | LLOQ | Mass Transitions (m/z) |
|---|---|---|---|---|
| Human Plasma | Methotrexate, 7-OH-Methotrexate | 5.0 - 10000.0 ng/mL | - | MTX: 455.1/308.1, 7-OH-MTX: 471.0/324.1 |
| Serum | Methotrexate | Up to ~100 nmol/L | 0.1 nmol/L | - |
| Rat Plasma | Methotrexate, Tofacitinib | MTX: 0.49 - 91.0 ng/mL | - | MTX: 455.2 → 308.3 |
| Plasma | Methotrexate, 7-OH-Methotrexate | Up to 50 µmol L−1 | 25 nmol L−1 | MTX: 455.11 → 308.3, 7-OH-MTX: 471.14 → 324.3 |
Capillary Electrophoresis
Capillary Electrophoresis (CE) offers a rapid and high-resolution method for the separation and determination of methotrexate. Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully applied to measure methotrexate, leucovorin, and folic acid in human urine. nih.gov This technique is advantageous due to its simplicity, speed, and reduced consumption of reagents and samples.
One validated CZE method for urine samples demonstrated a linear response over the concentration range of 1.0-6.0 mg/L for methotrexate, with a detection limit of 0.35 mg/L. nih.gov The analysis time under optimal conditions was approximately 9.0 minutes. nih.gov While CE with UV detection may have lower sensitivity compared to HPLC for some applications, modifications to increase sample injection volume or detector sensitivity can enhance its performance.
UV-Visible Spectrophotometric Methods
UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method for the quantification of methotrexate in bulk and pharmaceutical formulations. ijpcbs.comijprajournal.com These methods are typically based on measuring the absorbance of a methotrexate solution at its wavelength of maximum absorption (λmax), which is often around 300 nm or 303 nm. researchgate.netijprajournal.com
Different spectrophotometric methods have been developed, including zero-order derivative and area under the curve (AUC) techniques. ijpcbs.com For example, one study reported that methotrexate follows Beer-Lambert's law in the concentration range of 3-10 μg/ml for both methods. ijpcbs.com Another validated UV spectroscopic method showed linearity in the concentration range of 10-50 µg/ml in 0.1 N NaOH. ijprajournal.com These methods are suitable for routine quality control analysis. researchgate.netijprajournal.com
Immunoassays for Research Purposes (e.g., Enzyme-Multiplied Immunoassay, Fluorescence Polarization Immunoassay)
Immunoassays are widely used for the therapeutic monitoring of methotrexate levels in biological fluids due to their high sensitivity and specificity. google.comresearchgate.net These methods rely on the specific binding of antibodies to methotrexate.
Enzyme-Multiplied Immunoassay Technique (EMIT): This is a homogeneous immunoassay where the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. The enzyme activity is directly proportional to the drug concentration. ark-tdm.com The ARK™ Methotrexate Assay is an example of a homogeneous enzyme immunoassay with a measurement range of 0.04 - 1.20 μmol/L. ark-tdm.comark-tdm.com
Fluorescence Polarization Immunoassay (FPIA): FPIA is another common immunoassay format. A study comparing an LC-MS/MS method with the Abbott TDx FPIA showed excellent agreement between the two techniques. rsc.org
Radioimmunoassay (RIA): RIA has also been developed for methotrexate detection and can measure concentrations of less than 1 ng/ml in biological samples without prior extraction. nih.gov It is important to note that some immunoassays may show cross-reactivity with methotrexate metabolites like 7-hydroxymethotrexate or other structurally similar compounds, which can lead to inaccurate results. google.com
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, ATR-FTIR, XRD)
Advanced spectroscopic techniques are indispensable for the structural characterization of this compound and its formulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and conformation of methotrexate in solution.
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is used to identify the functional groups present in the methotrexate molecule and to study its interaction with other components in a formulation. The formation of methotrexate nanoparticles has been characterized using FTIR, among other techniques. sciencescholar.us
X-ray Diffraction (XRD): XRD is a powerful tool for determining the crystalline structure of solid-state materials. This technique is crucial for studying the polymorphism of this compound and for characterizing the crystalline nature of drug delivery systems. nih.gov
Application of Nanomaterial-Based Probes for Enhanced Detection
Recent research has focused on the development of novel sensors for methotrexate detection using nanomaterials to enhance sensitivity and selectivity.
Carbon Nanotubes and Silver Nanoparticles: A nanocomposite of multi-walled carbon nanotubes and silver nanoparticles has been used to develop an optical method for methotrexate detection. ung.ac.id
N-doped Hollow Nanocarbon Spheres: An electrochemical sensor based on N-doped hollow nanocarbon spheres has been constructed for the highly sensitive determination of methotrexate, with a wide linear range from 0.05 to 14.0 μM and a low detection limit of 0.01 μM. rsc.org
Nickel Oxide Nanostructures: A sensor utilizing porous nickel oxide nanostructures has demonstrated a wide linear range for methotrexate detection from 15 to 90 nM with a low limit of detection of 0.1 nM. nih.gov
Ratiometric Fluorescent Nanosensors: A dual-emission ratiometric fluorescent sensor has been proposed for the sensitive detection of methotrexate, exhibiting a wide linear range of 5.00–500.00 μM and a low detection limit of 1.75 μM. nih.gov These nanomaterial-based approaches offer promising avenues for the development of advanced analytical tools for this compound studies.
Viii. Future Directions in Methotrexate Dihydrate Research
Development of Novel Antifolates with Improved Target Specificity and Resistance Profiles
The development of novel antifolates is a key area of research aimed at overcoming the limitations of methotrexate (B535133), particularly the issue of drug resistance. nih.gov The primary goals for creating new antifolate agents include enhancing selectivity, improving penetration into pharmacological sanctuaries, and maintaining efficacy against tumors with intrinsic or acquired resistance to methotrexate. nih.gov
Research has focused on designing antifolates that can circumvent common methotrexate resistance mechanisms. These mechanisms include impaired cellular uptake, decreased polyglutamylation, and mutations or amplification of the target enzyme, dihydrofolate reductase (DHFR). nih.govcancernetwork.com Novel antifolates have been engineered to possess one or more of the following characteristics:
Enhanced transport into the cell: This is achieved either through a higher affinity for the reduced folate carrier (RFC) or by utilizing transport pathways independent of the RFC. nih.gov
Independence from polyglutamylation: Some new agents are effective without needing to be polyglutamylated, a process that is essential for the retention and activity of methotrexate within the cell. nih.govlife-science-alliance.org
Improved polyglutamylation: Other novel antifolates are designed to be better substrates for folylpolyglutamate synthetase (FPGS), leading to increased intracellular concentrations. nih.gov
Inhibition of multiple targets: Multitargeted antifolates have been developed to inhibit several key enzymes in folate metabolism, such as DHFR, thymidylate synthase (TS), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). This approach is based on the theory that targeting multiple pathways simultaneously could reduce the likelihood of resistance developing. nih.gov
Examples of these next-generation antifolates include trimetrexate, edatrexate, raltitrexed, and pemetrexed, each with unique pharmacological properties designed to overcome specific aspects of methotrexate resistance. nih.govjohnshopkins.edu Trimetrexate, for instance, is a nonclassical folate antagonist that enters cells via an MTX-independent membrane system, making it effective against methotrexate-resistant cells with impaired transport. nih.gov Another novel compound, C1, a 2,4-diaminopyrimidine (B92962) derivative, has shown high potency in targeting FPGS-deficient cells, which is a known mechanism of methotrexate resistance. life-science-alliance.org
| Novel Antifolate | Primary Target(s) | Key Feature(s) to Overcome Methotrexate Resistance |
| Trimetrexate | DHFR | Enters cells independently of the reduced folate carrier (RFC), making it effective against transport-resistant cells. nih.govcancernetwork.com |
| Pemetrexed | DHFR, TS, GARFT | A multitargeted antifolate that inhibits several key enzymes in folate metabolism. nih.govjohnshopkins.edu |
| Raltitrexed | TS | A specific inhibitor of thymidylate synthase. nih.govjohnshopkins.edu |
| Edatrexate | DHFR | Designed for improved polyglutamylation and cellular retention. nih.govjohnshopkins.edu |
| C1 | DHFR | A polyglutamylation-independent non-classical antifolate effective against FPGS-deficient cells. life-science-alliance.org |
Integration of Computational and Experimental Methodologies in Methotrexate Dihydrate Drug Discovery
The integration of computational and experimental approaches is becoming increasingly vital in modern drug discovery and development, including research related to methotrexate. jddhs.com This synergistic approach, often referred to as computer-aided drug discovery (CADD), can accelerate the process, reduce costs, and lead to more rational drug design. beilstein-journals.org
Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for identifying and optimizing new drug candidates. jddhs.com These techniques allow researchers to predict how a molecule will interact with its target protein, such as DHFR, and to screen large virtual libraries of compounds to identify potential hits before committing to expensive and time-consuming laboratory synthesis and testing. beilstein-journals.org
In the context of methotrexate research, computational modeling has been used to understand the mechanisms of nanoparticle formation for drug delivery systems. nih.govdaneshyari.com For example, quantum chemistry calculations have been employed to evaluate the interaction energies between methotrexate molecules to design stable nanosuspensions. daneshyari.com These computational predictions are then validated through experimental analysis of particle size, stability, and in vitro release profiles. nih.govresearchgate.net This combined approach has been shown to be complementary and effective in the rational design of methotrexate formulations. nih.govresearchgate.net
Experimental techniques, such as X-ray crystallography and NMR spectroscopy, provide the high-resolution structural data of target proteins that are essential for structure-based drug design. jddhs.com This information allows for the precise design of novel antifolates that can bind more effectively to their targets or have improved selectivity.
The workflow of integrated computational and experimental drug discovery typically involves:
Target Identification and Validation: Identifying a biological target relevant to the disease of interest.
Virtual Screening and Hit Identification: Using computational methods to screen for potential drug candidates that are predicted to bind to the target. beilstein-journals.org
Lead Optimization: Modifying the initial hits to improve their potency, selectivity, and pharmacokinetic properties, often guided by computational predictions.
Experimental Validation: Synthesizing the optimized compounds and testing their activity and properties in vitro and in vivo. jddhs.com
This iterative cycle of computational prediction and experimental validation allows for a more efficient and targeted approach to drug discovery, leading to the development of more effective and safer therapeutic agents. jddhs.com
Exploration of New Molecular Targets and Signaling Pathways Modulated by this compound
While the primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), research continues to uncover additional molecular targets and signaling pathways that are modulated by this drug. actasdermo.org A deeper understanding of these alternative mechanisms could lead to new therapeutic applications and strategies for improving its efficacy.
One of the most significant non-canonical mechanisms of methotrexate is its anti-inflammatory effect, which is thought to be mediated by the release of adenosine (B11128). actasdermo.org Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, leading to the intracellular accumulation of AICAR. actasdermo.org This, in turn, promotes the release of adenosine, which has potent anti-inflammatory properties.
Recent research has also highlighted the role of methotrexate in modulating key inflammatory signaling pathways. For instance, methotrexate has been shown to be an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. mdpi.com The JAK/STAT pathway is crucial for the signaling of many pro-inflammatory cytokines implicated in autoimmune diseases. mdpi.com By inhibiting this pathway, methotrexate can suppress the expression of these cytokines and dampen the inflammatory response.
Furthermore, methotrexate has been found to affect the nuclear factor-κB (NF-κB) signaling pathway. mdpi.com NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immune responses. mdpi.com Methotrexate can also induce the activation of mitogen-activated protein kinase (MAPK) pathways, which can modulate cytokine expression. mdpi.com
A multi-omics study on patients treated with methotrexate revealed changes in the expression of numerous genes and proteins, as well as shifts in the proportions of various immune cell types. nih.gov Notably, a suppression of FOXP3 gene expression and a reduction in immunoglobulin gene expression were observed in patients responding to treatment. nih.gov
The exploration of these novel molecular targets and pathways offers exciting possibilities for the future of methotrexate therapy. It could lead to the identification of biomarkers to predict patient response and the development of combination therapies that target multiple pathways simultaneously for enhanced efficacy.
| Signaling Pathway/Molecular Target | Effect of Methotrexate Modulation | Potential Therapeutic Implication |
| Adenosine Signaling | Increased extracellular adenosine levels due to inhibition of AICAR transformylase. actasdermo.org | Potent anti-inflammatory effects. actasdermo.org |
| JAK/STAT Pathway | Inhibition of the pathway, leading to reduced expression of pro-inflammatory cytokines. mdpi.com | Suppression of inflammation in autoimmune diseases. mdpi.com |
| NF-κB Pathway | Modulation of NF-κB activity, a key regulator of inflammatory gene expression. mdpi.com | Control of immune and inflammatory responses. mdpi.com |
| MAPK Pathway | Activation of MAPK pathways, which can influence cytokine expression. mdpi.com | Contribution to the overall anti-inflammatory effect. |
| Gene Expression (e.g., FOXP3) | Suppression of specific genes in treatment responders. nih.gov | Potential as a biomarker for treatment response. nih.gov |
Q & A
Q. What are the standard protocols for measuring methotrexate dihydrate concentrations in serum/plasma, and how are detection limits validated?
- Methodological Answer : this compound concentrations are typically quantified using immunoassays (e.g., ARK™ Methotrexate Assay). Key steps include:
- Sample Preparation : Use serum or plasma consistently to avoid matrix variability .
- Detection Limits : Follow CLSI EP17-A2 guidelines:
- ≤ Lower Bound (LB): Report as "analyte not detected; concentration < LB."
- Between LB and Lower Detection Quantitation (LDQ): Report as "analyte detected; concentration < LDQ."
- ≥ LDQ: Report measured value .
- Unit Conversion : Convert μmol/L to μg/mL using a factor of 2.2005 .
- Data Table :
| Parameter | Value/Range | Reference |
|---|---|---|
| Detection Limit | LB = 0.01 μmol/L | |
| Quantitation Limit | LDQ = 0.05 μmol/L | |
| Conversion Factor | 2.2005 (μmol/L → μg/mL) |
Q. How should researchers design in vitro studies to assess this compound’s stability and solubility under physiological conditions?
- Methodological Answer :
- Matrix Consistency : Use the same biological matrix (serum or plasma) across experiments to minimize variability .
- Reagent Handling : Avoid interchanging reagents from different lot numbers to ensure assay reproducibility .
- Hydration Monitoring : Maintain hydration levels in in vivo models, as dehydration alters methotrexate clearance and necessitates dose adjustments .
Q. What factors influence this compound’s pharmacokinetic variability, and how can these be controlled in preclinical studies?
- Methodological Answer : Key factors include renal function, hydration status, and drug interactions. Control strategies:
- Hydration Protocols : Ensure consistent fluid intake in animal models to mimic human physiological conditions .
- Dose Timing : Align sample collection with pharmacokinetic peaks (e.g., post-infusion timing varies by dose and clinical protocol) .
- Renal Monitoring : Include creatinine clearance tests to adjust for renal excretion variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound pharmacokinetic data across studies?
- Methodological Answer :
- Data Sharing : Access anonymized trial data (e.g., Horizon Therapeutics’ repository) to re-analyze raw datasets with independent statistical plans .
- Reproducibility Checks : Adhere to CLSI guidelines for assay validation and report LB/LDQ thresholds explicitly .
- Meta-Analysis : Use tools like Kaplan-Meier survival analysis (nonparametric estimation) to harmonize time-dependent pharmacokinetic outcomes .
Q. What methodological considerations are critical when designing longitudinal studies on this compound’s efficacy in chronic conditions (e.g., calcium pyrophosphate deposition disease)?
- Methodological Answer :
- Trial Design : Use randomized controlled trials (RCTs) with interim analyses to assess early efficacy signals (e.g., 12-month RCTs with 6-month interim checkpoints) .
- Exclusion Criteria : Control for confounding factors (e.g., exclude subjects on fibrates, azathioprine, or recent immunosuppressants) .
- Endpoint Selection : Combine clinical outcomes (e.g., joint inflammation) with biochemical markers (e.g., serum pyrophosphate levels) .
Q. How can metabolomic data be integrated into studies on this compound’s mechanism of action and toxicity?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to quantify metabolites like 7-hydroxy methotrexate (major hepatic metabolite) .
- Sample Digestion : Follow EPA Method 3050B (HNO₃/H₂O₂ digestion) for heavy metal analysis in tissues .
- Data Integration : Pair metabolomic data with transcriptomic datasets (e.g., hepatic aldehyde oxidase activity) to explain inter-individual variability .
- Statistical Tools : Apply SPSS or R for multivariate analysis to link metabolite levels with toxicity endpoints (e.g., hepatotoxicity) .
Methodological Guidelines for Publication
- Experimental Replicability : Detail assay protocols, reagent lots, and matrix choices in the Methods section to enable replication .
- Data Transparency : Submit large datasets (e.g., pharmacokinetic curves) as supplementary materials with hyperlinks in the main text .
- Ethical Reporting : Disclose conflicts of interest and data-sharing agreements when referencing industry-sponsored trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
